p-Hexadecyloxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hexadecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETPMDIIFZGDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225999 | |
| Record name | p-Hexadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7502-06-9 | |
| Record name | p-Hexadecyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7502-06-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Hexadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(HEXADECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hexadecyloxy)aniline: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 4-(Hexadecyloxy)aniline. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.
Chemical Structure and Properties
4-(Hexadecyloxy)aniline is an organic compound featuring a long hexadecyloxy chain attached to an aniline moiety. This amphiphilic structure imparts unique properties relevant in various scientific applications.
Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 4-(Hexadecyloxy)aniline | [1] |
| Synonyms | p-Hexadecyloxyaniline, 4-n-Hexadecyloxyaniline | [1] |
| CAS Number | 7502-06-9 | [1] |
| Chemical Formula | C₂₂H₃₉NO | [1] |
| Molecular Weight | 333.55 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. Insoluble in water. | Inferred from structure |
Chemical Structure Diagram:
Caption: Chemical structure of 4-(Hexadecyloxy)aniline.
Synthesis of 4-(Hexadecyloxy)aniline
The most common and efficient method for the synthesis of 4-(Hexadecyloxy)aniline is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a long-chain alkyl halide, in this case, 1-bromohexadecane.
Synthesis Pathway Diagram:
Caption: Williamson ether synthesis of 4-(Hexadecyloxy)aniline.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of 4-(Hexadecyloxy)aniline via Williamson ether synthesis.
Materials:
-
4-Aminophenol
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the 4-aminophenol.
-
Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexadecane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the 4-aminophenol spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(Hexadecyloxy)aniline as a solid.
-
Expected Yield: 75-85%
Spectroscopic Data (Predicted)
The following are predicted ¹H and ¹³C NMR chemical shifts for 4-(Hexadecyloxy)aniline. Actual experimental values may vary slightly.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.75 | d, J = 8.8 Hz | 2H | Ar-H ortho to -O |
| 6.63 | d, J = 8.8 Hz | 2H | Ar-H ortho to -NH₂ |
| 3.88 | t, J = 6.6 Hz | 2H | -O-CH₂- |
| 3.45 | br s | 2H | -NH₂ |
| 1.76 | p, J = 6.7 Hz | 2H | -O-CH₂-CH₂- |
| 1.45 - 1.20 | m | 26H | -(CH₂)₁₃- |
| 0.88 | t, J = 6.8 Hz | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 152.8 | C-O (aromatic) |
| 140.5 | C-N (aromatic) |
| 116.5 | Ar-CH ortho to -O |
| 115.8 | Ar-CH ortho to -NH₂ |
| 69.1 | -O-CH₂- |
| 31.9 | -(CH₂)₁₄-CH₃ |
| 29.7 - 29.3 (multiple peaks) | -(CH₂)₁₁- |
| 26.1 | -O-CH₂-CH₂- |
| 22.7 | -CH₂-CH₃ |
| 14.1 | -CH₃ |
This guide provides a foundational understanding of 4-(Hexadecyloxy)aniline, its chemical properties, and a reliable method for its synthesis. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and requirements.
References
An In-depth Technical Guide to p-Hexadecyloxyaniline
This technical guide provides a detailed overview of the core physicochemical properties of p-Hexadecyloxyaniline, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative descriptors.
| Property | Value | Source |
| Molecular Formula | C22H39NO | [1][2][3][4][5] |
| Molecular Weight | 333.5512 g/mol | [1] |
| 333.56 g/mol | [2] | |
| 333.6 g/mol | [3] | |
| Exact Mass | 333.303165 g/mol | [3] |
| Monoisotopic Mass | 333.30316 Da | [5] |
| CAS Number | 7502-06-9 | [1][2][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight and formula of this compound were not available in the provided search results. These values are typically determined through techniques such as mass spectrometry and elemental analysis.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical identifiers and the fundamental properties of this compound.
Figure 1: Core properties of this compound.
References
Spectroscopic Profile of p-Hexadecyloxyaniline: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound p-Hexadecyloxyaniline (also known as 4-Hexadecyloxyaniline). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Chemical Identity
-
Compound Name: this compound
-
Synonyms: 4-Hexadecyloxyaniline, 4-n-Hexadecyloxyaniline
-
CAS Number: 7502-06-9[1]
-
Molecular Formula: C₂₂H₃₉NO[1]
-
Molecular Weight: 333.55 g/mol [1]
-
Chemical Structure:
Spectroscopic Data
The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d | 2H | Ar-H (ortho to -O) |
| ~6.65 | d | 2H | Ar-H (ortho to -NH₂) |
| ~3.85 | t | 2H | -O-CH₂ - |
| ~3.50 | br s | 2H | -NH₂ |
| ~1.75 | p | 2H | -O-CH₂-CH₂ - |
| ~1.45 - 1.25 | m | 26H | -(CH₂ )₁₃- |
| ~0.88 | t | 3H | -CH₃ |
d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C -O (aromatic) |
| ~141.0 | C -NH₂ (aromatic) |
| ~116.0 | Ar-C H (ortho to -O) |
| ~115.5 | Ar-C H (ortho to -NH₂) |
| ~69.0 | -O-C H₂- |
| ~32.0 | -(C H₂)₁₄- |
| ~29.5 | -(C H₂)₁₄- |
| ~26.0 | -(C H₂)₁₄- |
| ~22.5 | -C H₂-CH₃ |
| ~14.0 | -C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, ~3350 | Strong, Sharp | N-H stretching (primary amine) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2920, ~2850 | Strong | Aliphatic C-H stretching |
| ~1610, ~1510 | Strong | Aromatic C=C stretching |
| ~1240 | Strong | Aryl-O stretching |
| ~820 | Strong | p-disubstituted benzene C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is for Electron Ionization (EI) mass spectrometry.[1]
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 333 | ~40 | [M]⁺ (Molecular Ion) |
| 109 | 100 | [H₂N-C₆H₄-O]⁺ fragment |
| 108 | ~20 | [HN-C₆H₄-O]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The solution must be homogeneous.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The homogeneous mixture is then compressed under high pressure (several tons) using a pellet press to form a thin, transparent or translucent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Solubility Profile of p-Hexadecyloxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline, a long-chain alkoxy-substituted aromatic amine, is a molecule of interest in various fields, including materials science and drug development, owing to its unique amphiphilic nature. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual character: a long, nonpolar hexadecyl tail and a polar aniline head. This structure dictates its solubility behavior, making it more soluble in solvents that can effectively interact with both its hydrophobic and hydrophilic parts. Generally, the long hydrocarbon chain significantly reduces its solubility in highly polar solvents like water, while the polar amine group limits its solubility in purely nonpolar solvents.[2]
Quantitative Solubility Data
Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Polarity | Expected Solubility | Estimated Solubility Range ( g/100 mL) |
| Alcohols | Methanol | Polar Protic | Low to Moderate | 0.1 - 1.0 |
| Ethanol | Polar Protic | Moderate | 1.0 - 5.0 | |
| 1-Butanol | Moderately Polar | Good | 5.0 - 15.0 | |
| Ketones | Acetone | Polar Aprotic | Moderate to Good | 2.0 - 10.0 |
| Methyl Ethyl Ketone | Polar Aprotic | Good | 5.0 - 20.0 | |
| Ethers | Diethyl Ether | Nonpolar | Good | > 10.0 |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Good | > 20.0 | |
| Esters | Ethyl Acetate | Moderately Polar | Good | 5.0 - 15.0 |
| Halogenated | Dichloromethane | Polar Aprotic | Very Good | > 20.0 |
| Hydrocarbons | Toluene | Nonpolar | Good | > 10.0 |
| Hexane | Nonpolar | Low | < 0.5 |
Disclaimer: The quantitative data presented in this table are estimations based on chemical principles and data for analogous compounds. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. Two common and reliable methods for solid compounds are the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent.[3][4]
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[3]
-
Allow the solution to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive and rapid method for determining solubility.[5][6]
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration according to the Beer-Lambert law.
Detailed Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute standard solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[5]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).
-
Carefully withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.
-
Account for the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
References
In-Depth Technical Guide: Thermal Properties and Melting Point of p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline, a member of the 4-alkoxyaniline homologous series, is a significant intermediate in the synthesis of various organic materials, most notably thermotropic liquid crystals. Its long aliphatic chain and polar aniline head group impart unique self-assembling properties, making it a subject of interest in materials science. An accurate understanding of its thermal properties, including the melting point and phase transition behavior, is paramount for its application in the development of novel materials and, potentially, in specialized drug delivery systems where thermal stability and phase behavior are critical.
This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its melting behavior and thermal stability. It includes a compilation of available quantitative data, detailed experimental protocols for thermal analysis, and a visualization of the typical experimental workflow for its characterization.
Core Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₉NO | - |
| Molecular Weight | 333.55 g/mol | - |
| CAS Number | 7502-06-9 | - |
Thermal Properties
The thermal behavior of this compound is characterized by its melting point and its stability at elevated temperatures. Due to its molecular structure, it exhibits liquid crystalline properties, meaning it can exist in intermediate "mesophases" between the solid and isotropic liquid states. These phase transitions are key to its application in liquid crystal displays and other advanced materials.
Melting Point and Phase Transitions
There is some discrepancy in the reported melting point of this compound in publicly available data. Commercial suppliers often report a melting point range of 59-61 °C . However, computational predictions suggest a significantly different value. Experimental determination through techniques like Differential Scanning Calorimetry (DSC) is crucial for accurate characterization.
Liquid crystalline compounds like this compound can exhibit complex phase behavior with multiple transitions. These transitions, such as from a crystalline solid to a smectic or nematic liquid crystal phase, and finally to an isotropic liquid, are associated with specific temperatures and enthalpy changes.
Table 1: Experimentally Determined Thermal Transition Data for this compound (Hypothetical Data)
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic | 85.0 | 25.3 |
| Smectic to Nematic | 102.5 | 1.2 |
| Nematic to Isotropic | 105.0 | 0.8 |
Note: The data in this table is hypothetical and serves as an example of what would be determined through DSC analysis. Actual experimental values should be obtained for specific batches of the compound.
Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature. The onset of decomposition indicates the upper-temperature limit of the material's stability. For many organic compounds of this nature, decomposition typically begins at temperatures above 200 °C.
Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical Data)
| Parameter | Temperature (°C) |
| Onset of Decomposition (T_onset) | 220 |
| Temperature at 5% Mass Loss (T₅%) | 235 |
| Temperature at 10% Mass Loss (T₁₀%) | 250 |
Note: This data is illustrative. The actual thermal stability will depend on the purity of the sample and the experimental conditions.
Experimental Protocols
Accurate determination of the thermal properties of this compound relies on standardized experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, phase transition temperatures, and associated enthalpies of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 150 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Hold the sample at 150 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample from 150 °C to 25 °C at a rate of 10 °C/min.
-
Heat the sample a second time from 25 °C to 150 °C at 10 °C/min.
-
-
Data Analysis: Analyze the data from the second heating scan to determine the peak temperatures of endothermic transitions (melting and liquid crystal phase transitions) and integrate the peak areas to calculate the enthalpy of these transitions. The glass transition, if present, will appear as a step change in the baseline.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur.
Visualizations
Experimental Workflow for Thermal Characterization
The following diagram illustrates the typical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Characterization.
Phase Transition Pathway of this compound
This diagram illustrates the sequence of phase transitions that a thermotropic liquid crystal like this compound may undergo upon heating.
Caption: Phase Transition Pathway upon Heating.
Conclusion
The thermal properties of this compound are fundamental to its application in materials science, particularly in the field of liquid crystals. Accurate determination of its melting point, liquid crystalline phase transitions, and thermal stability through standardized techniques such as DSC and TGA is essential for predicting its behavior and performance in various applications. The provided experimental protocols serve as a guideline for researchers to obtain reliable and reproducible data. Further research to resolve the existing discrepancies in the literature regarding its melting point is warranted to build a more complete and accurate thermal profile of this versatile compound.
Synthesis of p-Alkoxyanilines via Williamson Ether Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-alkoxyanilines utilizing the Williamson ether synthesis. This classic yet versatile method remains a cornerstone in organic synthesis, particularly for the preparation of aryl ethers, which are significant structural motifs in many pharmaceutical agents and functional materials. This document outlines the core principles, detailed experimental protocols, comparative data, and safety considerations to facilitate the effective application of this methodology in a laboratory setting.
Introduction to the Williamson Ether Synthesis of p-Alkoxyanilines
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide.[1][2][3] In the context of p-alkoxyaniline synthesis, the reaction involves the deprotonation of a p-aminophenol derivative to form a phenoxide, which then acts as a nucleophile, attacking a primary alkyl halide to form the corresponding ether.[4]
The general scheme for this synthesis is as follows:
Figure 1: General reaction scheme for the Williamson ether synthesis of p-alkoxyanilines.
The reaction can be initiated from either p-aminophenol or its N-acetylated derivative, N-acetyl-p-aminophenol (paracetamol). The acetyl group can serve as a protecting group for the amine functionality and can be removed post-synthesis if the primary aniline is the desired product.
Core Components of the Synthesis
The success of the Williamson ether synthesis for p-alkoxyanilines is dependent on the careful selection of several key components:
-
Starting Material: p-Aminophenol or N-acetyl-p-aminophenol are the typical precursors. N-acetyl-p-aminophenol is often preferred to avoid potential side reactions involving the amino group.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective alkylating agents for this SN2 reaction.[2] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes.[3][4]
-
Base: A suitable base is crucial for the deprotonation of the phenolic hydroxyl group to form the reactive phenoxide ion. The choice of base depends on the acidity of the phenol and the reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).[4] For phenolic hydroxyl groups, weaker bases like K₂CO₃ are often sufficient.[4]
-
Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as 2-butanone (methyl ethyl ketone, MEK), acetonitrile, or N,N-dimethylformamide (DMF) are often employed to promote the SN2 mechanism.[3] Protic solvents like ethanol or methanol can also be used, particularly when their corresponding alkoxides are used as the base.[2]
Tabulated Data for Synthesis and Product Characterization
For ease of comparison, the following tables summarize the physical properties of common p-alkoxyanilines and a selection of reported reaction conditions and yields from the literature.
Table 1: Physical Properties of Selected p-Alkoxyanilines
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | 56-59[5] | 240-243[5] | |
| p-Ethoxyaniline (p-Phenetidine) | C₈H₁₁NO | 137.18 | 2-5[6] | 253-255[7] | |
| p-Butoxyaniline | C₁₀H₁₅NO | 165.23 | 18-20 | 268-270 |
Table 2: Summary of Reaction Conditions for the Synthesis of p-Alkoxyanilines via Williamson Ether Synthesis
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-acetyl-p-aminophenol | Ethyl iodide | K₂CO₃ | 2-Butanone | Reflux | 1 | Not specified | [8] |
| N-acetyl-p-aminophenol | Ethyl iodide | NaOEt | Ethanol | Reflux | 1 | Not specified | [9] |
| p-Cresol | Chloroacetic acid | KOH | Water | Gentle boil | 0.33 | Not specified | [10] |
| Hydroquinone | 1-Bromobutane | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89 | [11] |
Note: Yields are highly dependent on the specific experimental conditions and purification methods.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the synthesis of p-alkoxyanilines. Researchers should adapt these procedures based on the specific substrates and desired scale of the reaction.
Protocol 1: Synthesis of p-Alkoxyanilines from N-acetyl-p-aminophenol
This protocol is exemplified by the synthesis of phenacetin (p-ethoxy-N-acetyl aniline).
Materials:
-
N-acetyl-p-aminophenol (paracetamol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., ethyl iodide)
-
2-Butanone (Methyl Ethyl Ketone - MEK)
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
tert-Butyl methyl ether (TBME) or other suitable extraction solvent
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-acetyl-p-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and 2-butanone.
-
Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.[3] Maintain reflux for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve any remaining inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., TBME).
-
Combine the organic layers and wash sequentially with 5% NaOH solution to remove any unreacted starting material, followed by water, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure p-alkoxy-N-acetyl aniline.
-
(Optional) Deprotection: If the primary aniline is the desired product, the N-acetyl group can be hydrolyzed under acidic or basic conditions.
Protocol 2: Synthesis of p-Alkoxyanilines from p-Aminophenol
Caution: p-Aminophenol is susceptible to oxidation.[12] It is advisable to perform this reaction under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
p-Aminophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Ethanol or Methanol
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in ethanol or methanol. To this solution, add a stoichiometric amount of a strong base like NaOH or KOH to form the sodium or potassium phenoxide salt.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.05-1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and wash it with water and then brine.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude p-alkoxyaniline can be purified by distillation under reduced pressure or by column chromatography.
Visualizing the Process and Mechanism
To provide a clearer understanding of the workflow and the underlying chemical transformation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of p-alkoxyanilines.
Caption: SN2 mechanism of the Williamson ether synthesis.
Safety Precautions
The synthesis of p-alkoxyanilines involves the use of potentially hazardous chemicals, and appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.
-
Reagent Handling:
-
p-Aminophenol and its derivatives: Can be harmful if inhaled, ingested, or absorbed through the skin. They are also known to be sensitizers.
-
Alkyl Halides: Many alkyl halides are toxic, volatile, and some are suspected carcinogens. Handle with extreme care.
-
Bases: Strong bases like NaOH and KOH are corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
Solvents: Organic solvents are flammable and can be toxic. Avoid open flames and ensure proper ventilation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
This guide provides a foundational understanding and practical framework for the synthesis of p-alkoxyanilines via the Williamson ether synthesis. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Always consult relevant safety data sheets (SDS) for all chemicals before use.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]
- 7. ICSC 1720 - p-PHENETIDINE [inchem.org]
- 8. chembk.com [chembk.com]
- 9. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Basic Characterization of Long-Chain Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental techniques for the characterization of long-chain anilines, which are vital intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] A multi-faceted analytical approach is essential to confirm the identity, purity, and physical properties of these compounds, ensuring their suitability for further application.[3] The following sections detail the primary spectroscopic, chromatographic, thermal, and microscopic methods employed for this purpose.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying functional groups of newly synthesized aniline derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for definitive structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[3][4]
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified long-chain aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is completely dissolved.
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
-
-
Data Analysis: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.
Table 1: Representative ¹H NMR Chemical Shifts for Aniline
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H-N | 3.73 | Singlet (broad) |
| H-2, H-6 | 6.78 | Doublet of doublets |
| H-3, H-5 | 7.18 | Triplet of doublets |
| H-4 | 6.67 | Triplet of doublets |
Note: Data is for the parent aniline molecule and will shift based on the nature and length of the alkyl chain and other substituents.[5][6]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.[3] For long-chain anilines, it is particularly useful for confirming the N-H and C-N bonds and the substitution pattern on the aromatic ring.[3][7]
Experimental Protocol: FTIR
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid Samples: Place a single drop of the liquid sample between two NaCl (sodium chloride) or KBr plates.[3]
-
-
Instrumentation: Use a standard FTIR spectrometer.[3]
-
Data Acquisition:
-
Data Analysis: Record the spectrum and perform a background subtraction. Identify characteristic absorption bands corresponding to specific functional groups.
Table 2: Characteristic FTIR Absorption Bands for Anilines
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400-3300 | Medium (two bands) |
| N-H | Bending | 1650-1580 | Medium |
| C-N (Aromatic) | Stretch | 1335-1250 | Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aromatic C=C | Stretch | 1600 & 1500 | Medium |
Source: Data synthesized from multiple sources.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[3] Electrospray ionization (ESI) is a common method for aniline derivatives.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid can help promote protonation for analysis in positive ion mode.[3]
-
Instrumentation: Use an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).[3]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is common for anilines, detecting the protonated molecule [M+H]⁺.[3]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[3]
-
Analysis: Infuse the sample directly into the ESI source or inject it onto an LC column to acquire the mass spectrum over a relevant m/z range.[3] For further structural confirmation, perform tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum.[3]
-
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of synthesized long-chain anilines by separating them from starting materials, byproducts, and other impurities.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of aniline derivatives.[10] The technique separates compounds based on their partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[10]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11] A gradient or isocratic elution can be used.
-
Column Temperature: 25-40 °C.[3]
-
Detection: UV detector set at a wavelength where the analyte absorbs, such as 200 nm or 254 nm.[2][3]
-
Data Analysis: Identify peaks based on the retention times of known standards. Purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[10]
Table 3: Illustrative HPLC and GC-MS Data for Aniline Derivatives
| Compound | HPLC Retention Time (min)* | GC-MS Quantitative Ion (m/z)** |
| Aniline | 3.5 | 93 |
| 4-Chloroaniline | 5.8 | 127 |
| 3,4-Dichloroaniline | 7.2 | 161 |
| 4-Bromoaniline | 6.1 | 171/173 |
| 2-Nitroaniline | 4.9 | 138 |
*Illustrative retention times on a C18 column with a water/acetonitrile gradient. Actual times will vary.[3] **Quantitative ions corresponding to the molecular ion [M]⁺.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like many aniline derivatives.[1] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.[1]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 with NaOH and extract with an organic solvent like chloroform. Concentrate the extract before injection.[1]
-
Derivatization (Optional): For anilines with poor chromatographic behavior, derivatization (e.g., acylation) can improve peak shape and sensitivity.[1][12]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A fused silica capillary column, such as one coated with SE-54 (30 m x 0.25 mm).[13]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards or spectral libraries.[1]
Workflow for Chromatographic Analysis
Caption: General workflow for chromatographic analysis.
Thermal Analysis
Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature.[14] They are crucial for determining the thermal stability, melting point, and decomposition profile of long-chain anilines.[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[14] It provides critical information on thermal stability and decomposition temperatures.[14]
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the solid, homogenous aniline derivative into an inert TGA crucible (e.g., alumina).[3][14]
-
Instrumentation: A thermogravimetric analyzer.[14]
-
Analysis Conditions:
-
Data Analysis: Analyze the resulting thermogram for mass loss events, which indicate decomposition or volatilization. The onset temperature of mass loss is a key indicator of thermal stability.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It is used to detect thermal events like melting, crystallization, and glass transitions.[15][16]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Analysis Conditions:
-
Atmosphere: Inert (e.g., Nitrogen).
-
Heating/Cooling Rate: Typically 5-20 °C/min. A common procedure involves a heat-cool-heat cycle to erase thermal history.
-
Temperature Range: A range that encompasses the expected thermal transitions of the material.
-
-
Data Analysis: Analyze the heat flow curve for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The peak temperature of an endotherm corresponds to the melting point (Tₘ).[3]
Table 4: Illustrative Thermal Analysis Data
| Technique | Parameter | Typical Value Range for Organic Compounds | Information Provided |
| TGA | Onset of Decomposition (Tₒ) | 150 - 400 °C | Thermal Stability |
| TGA | Residue at 600 °C | 0 - 20% | Amount of non-volatile material |
| DSC | Melting Point (Tₘ) | 50 - 250 °C | Purity, Crystalline Form |
| DSC | Enthalpy of Fusion (ΔHₘ) | 10 - 40 kJ/mol | Degree of Crystallinity |
Note: These are generalized values. Actual thermal properties are highly specific to the individual compound's structure, chain length, and purity.[3][14]
Microscopic Characterization
Microscopic techniques are used to visualize the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of a sample's surface topography. It is useful for examining the morphology, particle size, and shape of solid aniline derivatives or their polymeric forms.[4][17]
Experimental Protocol: SEM
-
Sample Preparation: Mount the solid sample onto an SEM stub using conductive adhesive tape or carbon paint. If the sample is non-conductive, it must be sputter-coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging.
-
Instrumentation: A scanning electron microscope.
-
Imaging: Place the stub in the microscope's vacuum chamber. An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form an image.
-
Data Analysis: Analyze the images to determine the surface morphology, particle size distribution, and texture.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the internal structure of a material. An electron beam is transmitted through an ultra-thin sample, allowing for the observation of features like crystal structure, dislocations, and the morphology of nanomaterials.[18][19]
Experimental Protocol: TEM
-
Sample Preparation: The sample must be extremely thin (typically <100 nm) to be electron-transparent. This can be achieved by dispersing the sample in a solvent, dropping it onto a TEM grid (e.g., a carbon-coated copper grid), and allowing the solvent to evaporate.
-
Instrumentation: A transmission electron microscope.
-
Imaging: Place the grid in the microscope. The electron beam passes through the sample, and the transmitted electrons are focused to form an image on a detector.
-
Data Analysis: Analyze the images to understand the internal structure, crystallinity, and particle dimensions at the nanoscale.
Logical Relationship of Characterization Techniques
Caption: Relationship between analytical goals and techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 7. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyzetest.com [analyzetest.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Health and safety information for p-Hexadecyloxyaniline
An In-depth Technical Guide to the Health and Safety of p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for this compound, a chemical compound used in various research and development applications. The following sections detail its properties, potential hazards, handling procedures, and emergency protocols, compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is a solid, brown substance.[1] Key identifying and physical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | 4-(Hexadecyloxy)aniline, 4-n-Hexadecyloxyaniline | [2][3] |
| CAS Number | 7502-06-9 | [2] |
| Molecular Formula | C22H39NO | [2] |
| Molecular Weight | 333.55 g/mol | [2] |
| Appearance | Brown solid | [1] |
| Melting Point | 59 - 61 °C (138.2 - 141.8 °F) | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | |
| Odor | No information available | [1] |
Toxicological Information
Summary of Toxicological Hazards:
| Hazard | Classification |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1] |
| Acute Dermal Toxicity | Toxic in contact with skin |
| Acute Inhalation Toxicity | Toxic if inhaled |
| Skin Sensitization | May cause an allergic skin reaction |
| Carcinogenicity | May cause cancer |
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemical substances. The following are brief descriptions of relevant methodologies for determining skin and eye irritation.
a) Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Methodology: A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The application site is then covered with a gauze patch. After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored, and a primary irritation index is calculated.
b) Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To assess the potential of a substance to cause injury to the eye.
-
Methodology: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation (e.g., 1, 24, 48, and 72 hours). The severity of any lesions is scored to determine the level of irritation.
c) Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
-
Objective: To determine the potential of a substance to induce an allergic contact dermatitis.
-
Methodology: The test substance is applied to the ears of mice for a few consecutive days. The proliferation of lymphocytes (a type of white blood cell) in the lymph nodes draining the application site is then measured. A significant increase in lymphocyte proliferation compared to control animals indicates that the substance is a skin sensitizer.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials.
-
First-Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1]
Visual Guides
The following diagrams illustrate key safety workflows.
Caption: Workflow for responding to an exposure event.
Caption: Personal Protective Equipment for handling this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of p-Hexadecyloxyaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via a selective O-alkylation of p-aminophenol using the Williamson ether synthesis. This method involves the protection of the amino group, followed by etherification with 1-bromohexadecane and subsequent deprotection. This protocol includes a comprehensive methodology, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is an organic compound characterized by a long C16 alkyl chain attached to an aniline moiety via an ether linkage. This structural feature imparts amphiphilic properties, making it a useful building block in the synthesis of liquid crystals, surfactants, and various pharmacologically active molecules. The Williamson ether synthesis is a robust and widely employed method for the preparation of such ethers.[1][2][3][4] The key challenge in the synthesis of p-alkoxyanilines from p-aminophenol is the potential for competitive N-alkylation of the amino group. To achieve selective O-alkylation, a common strategy involves the temporary protection of the amino group.
Experimental Protocol
The synthesis of this compound is performed in a three-step sequence:
-
Protection of the Amino Group: The amino group of p-aminophenol is protected by forming an imine with benzaldehyde.
-
Williamson Ether Synthesis: The protected p-aminophenol undergoes a Williamson ether synthesis with 1-bromohexadecane.
-
Deprotection of the Amino Group: The protecting group is removed by hydrolysis to yield the final product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| p-Aminophenol | C₆H₇NO | 109.13 | ≥98% |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | ≥97% |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% |
| Acetone | C₃H₆O | 58.08 | ACS Grade |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Hydrochloric Acid | HCl | 36.46 | 1N Solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | For Recrystallization |
Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Imine Protection)
-
In a 250 mL round-bottom flask, dissolve p-aminophenol (e.g., 10.91 g, 100 mmol) in 150 mL of methanol.
-
To this solution, add benzaldehyde (10.61 g, 100 mmol) dropwise with stirring.
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The residue, N-benzylidene-4-hydroxyaniline, is used in the next step without further purification.
Step 2: Synthesis of N-benzylidene-4-(hexadecyloxy)aniline
-
To the flask containing the crude N-benzylidene-4-hydroxyaniline, add 150 mL of acetone.
-
Add potassium carbonate (27.64 g, 200 mmol) and 1-bromohexadecane (30.53 g, 100 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
Step 3: Synthesis of this compound (Deprotection)
-
To the crude product from the previous step, add 100 mL of dichloromethane and 100 mL of 1N hydrochloric acid.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the aqueous layer in a separatory funnel and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₉NO | |
| Molecular Weight | 333.55 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 59-61 °C | Commercial Supplier Data |
| Expected Yield | 70-85% | Based on similar syntheses |
| Solubility | Soluble in hot ethanol, acetone, dichloromethane. Insoluble in cold water. |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Step-by-Step Williamson Ether Synthesis of Alkoxy Anilines
Introduction
Alkoxy anilines are vital structural components in medicinal chemistry and materials science, frequently serving as key intermediates in the development of pharmaceuticals and functional organic materials. The Williamson ether synthesis is a robust and widely used method for forming the ether linkage required for these compounds. This protocol details the O-alkylation of an aminophenol, where a deprotonated hydroxyl group (phenoxide) acts as a nucleophile, displacing a leaving group from an alkylating agent in an SN2 reaction.[1]
A primary challenge in synthesizing alkoxy anilines from aminophenols is the potential for competitive N-alkylation, as the amino group can also act as a nucleophile. This can result in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. Therefore, careful control of reaction conditions is crucial for selective O-alkylation.[1] This document provides a comprehensive protocol using the synthesis of phenacetin from acetaminophen (N-acetyl-p-aminophenol) as a model system.
Core Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction involves two main steps:
-
Deprotonation : A base is used to deprotonate the hydroxyl group of the aminophenol, forming a more nucleophilic phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately weak bases like potassium carbonate (K₂CO₃).[4]
-
Nucleophilic Attack : The resulting phenoxide ion attacks the primary alkyl halide, displacing the halide and forming the ether bond.[2][3]
Caption: General mechanism of the Williamson ether synthesis for alkoxy anilines.
Experimental Protocol: Synthesis of Phenacetin from Acetaminophen
This protocol details the synthesis of phenacetin (an alkoxy aniline) from acetaminophen, a common aminophenol derivative.
Materials and Equipment
-
Reagents : Acetaminophen, anhydrous potassium carbonate (K₂CO₃), ethyl iodide (or bromoethane), 2-butanone (MEK), 5% sodium hydroxide (NaOH) solution, brine, tert-butyl methyl ether (TBME), anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).
-
Equipment : Round-bottom flask (25 or 50 mL), reflux condenser, heating mantle or hot plate with stirrer, magnetic stir bar, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel for vacuum filtration, rotary evaporator.
Procedure
-
Reaction Setup :
-
Reflux :
-
Attach a water-jacketed condenser to the round-bottom flask and clamp the apparatus securely.[5]
-
Begin stirring the heterogeneous solution.
-
Heat the mixture to reflux (the boiling point of 2-butanone is approximately 80°C) and maintain reflux for 1 hour.[5] Timing should begin once the solution is actively boiling.
-
-
Workup and Extraction :
-
After 1 hour, turn off the heat and allow the mixture to cool to room temperature.
-
Gravity filter the cooled mixture into a separatory funnel to remove the solid potassium carbonate.
-
Wash the organic phase with 5% aqueous NaOH (2 x 4 mL) to remove any unreacted acetaminophen.[5][6]
-
Wash the organic layer with brine (1 x 5 mL) to remove residual water and salts.[5]
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it with an anhydrous drying agent like CaCl₂ or Na₂SO₄. Let it stand for 5-10 minutes.[5][6]
-
-
Isolation and Purification :
-
Carefully decant or filter the dried organic solution into a pre-weighed, tared flask.[5]
-
Remove the solvent (2-butanone and any ether used for transfer) using a rotary evaporator to yield the crude product.[6]
-
The crude phenacetin can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystal formation.[4][7]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Allow the crystals to air dry completely.
-
-
Characterization :
Caption: Experimental workflow for the synthesis of alkoxy anilines.
Data Presentation
Quantitative data for the model synthesis of phenacetin and typical reaction parameters are summarized below.
Table 1: Reaction Parameters for Phenacetin Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Acetaminophen | 500 mg | [5] |
| Potassium Carbonate (K₂CO₃) | 665 mg | [5] |
| Ethyl Iodide | 0.64 mL | [5] |
| Solvent (2-Butanone) | 7 mL | [5] |
| Reaction Time | 1 hour (reflux) | [5] |
| Reaction Temperature | ~80°C (Reflux) | [5] |
| Typical Yield | 50-95% |[2] |
Table 2: Common Reagents and Conditions
| Component | Examples | Notes | Reference |
|---|---|---|---|
| Starting Material | p-Aminophenol, Acetaminophen, Isomeric Cresols | The phenolic -OH is the site of alkylation. | [1][8] |
| Alkylating Agent | Ethyl iodide, Bromoethane, 1-Bromobutane | Primary alkyl halides are strongly preferred to avoid E2 elimination. | [3][9] |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH, Sodium Methoxide | Weaker bases like K₂CO₃ are sufficient for phenols; stronger bases like NaH are used for less acidic alcohols. | [5][7][10][11] |
| Solvent | 2-Butanone (MEK), Acetonitrile, DMF, Ethanol | Solvent choice depends on the base and reactants' solubility. |[2][5][11] |
Table 3: Characterization Data for Phenacetin
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline solid | |
| Melting Point (Literature) | 133-136°C | [4] |
| IR Spectroscopy (Key Peaks) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), C-O-C stretch (~1240 cm⁻¹, ~1040 cm⁻¹) |
| ¹H NMR Spectroscopy (Key Signals) | δ ~1.4 (t, 3H, -OCH₂CH₃), δ ~2.1 (s, 3H, -COCH₃), δ ~4.0 (q, 2H, -OCH₂CH₃), δ ~6.8-7.4 (m, 4H, Ar-H), δ ~8.0 (s, 1H, -NH) | |
Troubleshooting and Key Considerations
-
Side Reactions : The primary side reaction is the E2 elimination, which is favored when using secondary or tertiary alkyl halides. To ensure the desired SN2 substitution, always use a methyl or primary alkyl halide.[3][9]
-
N-Alkylation : While O-alkylation is generally favored for phenols under these conditions, N-alkylation can occur. Using a weaker base and protecting the amine group (as in acetaminophen) can enhance selectivity for O-alkylation.
-
Anhydrous Conditions : Potassium carbonate and the solvent should be anhydrous to prevent unwanted side reactions and ensure the base is effective.
-
Safety : Alkyl halides like ethyl iodide are toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. websites.nku.edu [websites.nku.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
Application of p-Hexadecyloxyaniline in Liquid Crystal Displays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline is a long-chain alkoxy-substituted aniline that has garnered interest in the field of liquid crystal displays (LCDs) primarily for its role in inducing homeotropic (vertical) alignment of liquid crystal molecules. Its amphiphilic nature, consisting of a polar aniline head group and a long, nonpolar hexadecyl tail, allows it to function as a surface-modifying agent, influencing the orientation of liquid crystals at the substrate interface. This property is crucial for Vertical Alignment (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles. This document provides detailed application notes and protocols for the use of this compound in liquid crystal research and device fabrication.
Core Concepts and Principles
The primary application of this compound in LCDs is to promote homeotropic alignment of nematic liquid crystals. The underlying principle involves the adsorption of this compound molecules onto the substrate surface (e.g., indium tin oxide (ITO)-coated glass). The polar aniline head group interacts with the substrate, while the long hexadecyl chains extend away from the surface. This creates a low-energy surface that encourages the long axes of the rod-like liquid crystal molecules to align perpendicularly to the substrate, minimizing the overall free energy of the system. This vertical alignment is the "off-state" of a VA-LCD, resulting in a dark screen between crossed polarizers.
Data Presentation
While specific quantitative data for this compound in commercially available liquid crystal mixtures is often proprietary, the following tables summarize typical physical properties of this compound and the expected effects of long-chain alkoxyanilines on liquid crystal mixtures based on available literature for analogous compounds.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₉NO | --INVALID-LINK-- |
| Molecular Weight | 333.55 g/mol | --INVALID-LINK-- |
| CAS Number | 7502-06-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Melting Point | 59-61 °C | Commercial Supplier Data |
Table 2: Expected Influence of Long-Chain p-Alkoxyanilines on Nematic Liquid Crystal Mixtures
| Parameter | Expected Effect | Rationale |
| Mesophase Stability | May induce or stabilize smectic phases | The long alkyl chains promote layered ordering, which is characteristic of smectic phases.[1] |
| Clearing Point (N-I Transition) | May decrease | Introduction of a non-mesogenic or smectic-promoting dopant can disrupt the nematic order. |
| Dielectric Anisotropy (Δε) | Likely to have a small positive or negative Δε | The aniline group has a dipole moment, but the overall contribution to the mixture's anisotropy will depend on its concentration and interaction with the host. |
| Elastic Constants (K₁₁, K₂₂, K₃₃) | May alter the elastic constants | Doping can affect the intermolecular forces within the liquid crystal mixture. |
| Viscosity (γ₁) | May increase | The long alkyl chains can increase the viscous drag within the liquid crystal medium. |
| Pretilt Angle | Induces a high pretilt angle (approaching 90°) | The primary function is to promote homeotropic alignment. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard Williamson ether synthesis for the preparation of this compound from p-aminophenol and 1-bromohexadecane.
Materials:
-
p-Aminophenol
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), absolute
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol (1.0 eq) in absolute ethanol.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring, add 1-bromohexadecane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the ethanol from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel to remove any remaining inorganic salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield a white to off-white crystalline solid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Protocol 2: Preparation of a Homeotropic Alignment Layer using this compound
This protocol details the preparation of a vertical alignment layer on ITO-coated glass substrates for liquid crystal cells.
Materials:
-
ITO-coated glass substrates
-
This compound
-
Ethanol (or other suitable volatile solvent)
-
Deionized water
-
Detergent solution
-
Ultrasonic bath
-
Spin coater
-
Hot plate
-
UV-curable epoxy
-
Spacers (e.g., 5 μm silica spheres)
-
Nematic liquid crystal (e.g., 5CB or a commercial mixture)
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of detergent solution, deionized water, and finally ethanol, for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas and bake on a hot plate at 110 °C for 10 minutes to remove any residual moisture.
-
Alignment Layer Deposition: a. Prepare a dilute solution of this compound in ethanol (e.g., 0.1-1.0 wt%). The optimal concentration may need to be determined experimentally. b. Deposit the solution onto the cleaned ITO substrates using a spin coater. A typical spin coating program would be 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds. c. After spin coating, bake the substrates on a hot plate at a temperature above the melting point of this compound (e.g., 70-80 °C) for 10-15 minutes to allow for the formation of a self-assembled monolayer and to evaporate the solvent.
-
Cell Assembly: a. Assemble a liquid crystal cell by placing two of the prepared substrates together with the coated surfaces facing each other. b. Use spacers to maintain a uniform cell gap. c. Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.
-
Liquid Crystal Filling: a. Fill the cell with the nematic liquid crystal in its isotropic phase by capillary action in a vacuum chamber. b. Seal the filling holes with the epoxy.
-
Annealing: a. Heat the filled cell to the isotropic phase of the liquid crystal and then cool it down slowly to room temperature to ensure a uniform homeotropic alignment.
Protocol 3: Characterization of Electro-Optical Properties
This protocol outlines the basic characterization of the electro-optical performance of a liquid crystal cell with a this compound-induced homeotropic alignment.
Materials:
-
Fabricated liquid crystal cell
-
Polarizing optical microscope (POM)
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
He-Ne laser (or other stable light source)
Procedure:
-
Alignment Verification: a. Place the liquid crystal cell between crossed polarizers on the stage of a POM. b. In the absence of an applied voltage, a uniformly dark state should be observed, confirming the homeotropic alignment.
-
Voltage-Transmittance (V-T) Curve Measurement: a. Mount the cell in a setup where a laser beam passes through the cell and the crossed polarizers, and is detected by a photodetector. b. Apply a square-wave AC voltage (e.g., 1 kHz) to the cell, and slowly increase the voltage from 0 V. c. Record the transmitted light intensity as a function of the applied voltage. d. Plot the normalized transmittance versus voltage to obtain the V-T curve. From this curve, the threshold voltage (Vth) and saturation voltage (Vsat) can be determined.
-
Response Time Measurement: a. Apply a voltage corresponding to the saturation transmittance to switch the cell to the "on" state. b. Suddenly switch the voltage off and record the change in transmittance over time using an oscilloscope. The rise time (τ_on) is typically defined as the time taken for the transmittance to go from 10% to 90% of its maximum value. c. From the "on" state, switch the voltage off and record the decay in transmittance. The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of homeotropic alignment by this compound.
Caption: Experimental workflow for electro-optical characterization.
Disclaimer
The protocols provided are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The optimal experimental conditions, such as concentrations and baking temperatures, may vary depending on the specific liquid crystal mixture and substrate used, and may require empirical optimization.
References
Application Notes and Protocols for Self-Assembly of p-Hexadecyloxyaniline Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the self-assembly of p-Hexadecyloxyaniline monolayers, a critical technique for surface functionalization in various scientific and biomedical fields. The protocols outlined below are designed to facilitate the creation of highly ordered monolayers for applications ranging from fundamental surface science to the development of novel drug delivery systems and biosensors.
I. Introduction to this compound Monolayers
This compound is an amphiphilic molecule possessing a hydrophilic aniline headgroup and a hydrophobic hexadecyl tail. This molecular structure makes it an ideal candidate for forming well-ordered, single-molecule-thick films at interfaces, known as self-assembled monolayers (SAMs) or Langmuir-Blodgett (LB) films. The aniline headgroup provides a reactive site for further chemical modification, making these monolayers versatile platforms for immobilizing biomolecules or other functional moieties. The long alkyl chain promotes strong van der Waals interactions, leading to densely packed and stable monolayer structures.
The ability to precisely control the surface properties of materials is paramount in drug development and biomedical research. This compound monolayers can be used to:
-
Create biocompatible coatings: By presenting a specific chemical interface to a biological environment, these monolayers can be used to reduce non-specific protein adsorption and improve the biocompatibility of medical implants and devices.
-
Develop targeted drug delivery systems: The aniline group can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.
-
Construct biosensors: The ordered monolayer provides a well-defined surface for the immobilization of enzymes, antibodies, or DNA probes, enabling the development of sensitive and selective biosensors.
II. Quantitative Data Summary
While specific quantitative data for this compound monolayers is not extensively reported in the literature, the following table provides expected values based on data from molecules with similar long alkyl chains and aromatic amine headgroups. These values serve as a baseline for experimental design and characterization.
| Parameter | Expected Value/Range | Characterization Technique(s) | Notes |
| Limiting Molecular Area (A₀) | 20 - 30 Ų/molecule | Surface Pressure-Area Isotherm | This represents the area per molecule in a tightly packed monolayer. |
| Collapse Pressure (πc) | 30 - 50 mN/m | Surface Pressure-Area Isotherm | The surface pressure at which the monolayer collapses from a 2D to a 3D structure. |
| Monolayer Thickness | 2.0 - 2.5 nm | Ellipsometry, X-ray Reflectivity | Dependent on the tilt angle of the alkyl chains. |
| Contact Angle (with water) | 90° - 110° | Contact Angle Goniometry | Indicates a hydrophobic surface due to the exposed alkyl chains. |
| Surface Potential | 200 - 400 mV | Kelvin Probe Force Microscopy | Reflects the dipole moment of the monolayer. |
III. Experimental Protocols
The formation of high-quality this compound monolayers is most reliably achieved using the Langmuir-Blodgett (LB) technique. This method allows for precise control over the molecular packing density before transferring the monolayer to a solid substrate.
Protocol 1: Langmuir-Blodgett Film Deposition of this compound
This protocol describes the formation of a this compound monolayer at the air-water interface and its subsequent transfer to a solid substrate.
Materials:
-
This compound
-
Spreading solvent: Chloroform (spectroscopic grade)
-
Subphase: Ultrapure water (18.2 MΩ·cm)
-
Langmuir-Blodgett trough system with a Wilhelmy plate pressure sensor
-
Solid substrates (e.g., silicon wafers, gold-coated glass slides, mica)
-
Microsyringe
Procedure:
-
Preparation of Spreading Solution:
-
Dissolve this compound in chloroform to a final concentration of 0.1 to 1.0 mg/mL. The optimal concentration may need to be determined empirically.
-
Ensure the solution is completely clear before use.
-
-
Substrate Preparation:
-
Thoroughly clean the solid substrates to ensure a hydrophilic surface.
-
For silicon wafers, a common cleaning procedure involves sonication in acetone, followed by isopropanol, and then drying under a stream of nitrogen. A final treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive! Handle with extreme care in a fume hood with appropriate personal protective equipment) or UV-ozone cleaning will generate a hydrophilic oxide layer.
-
For gold-coated slides, cleaning with piranha solution or an oxygen plasma treatment is effective.
-
-
Langmuir Trough Preparation:
-
Clean the Langmuir trough and barriers meticulously with chloroform and then rinse thoroughly with ultrapure water.
-
Fill the trough with ultrapure water as the subphase.
-
Allow the system to equilibrate thermally.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit small droplets of the this compound spreading solution onto the water surface at different locations.
-
Allow 15-20 minutes for the chloroform to evaporate completely, leaving a gaseous monolayer of this compound molecules at the air-water interface.
-
-
Surface Pressure-Area (π-A) Isotherm Measurement:
-
Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the barriers of the Langmuir trough.
-
Simultaneously record the surface pressure as a function of the mean molecular area. This will generate the π-A isotherm, which reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid) and the collapse pressure.
-
-
Monolayer Deposition (Langmuir-Blodgett Transfer):
-
Based on the π-A isotherm, choose a target surface pressure within the liquid-condensed or solid phase (typically 20-30 mN/m) for deposition.
-
Immerse the clean, hydrophilic substrate vertically into the subphase before compressing the monolayer to the target pressure.
-
Withdraw the substrate vertically from the subphase at a slow, constant speed (e.g., 1-5 mm/min) while maintaining the target surface pressure. The monolayer will transfer onto the substrate.
-
For multilayer deposition, this process can be repeated.
-
-
Post-Deposition Treatment:
-
Carefully dry the substrate with the deposited monolayer under a gentle stream of nitrogen.
-
Store the samples in a desiccator to prevent contamination.
-
Protocol 2: Characterization of this compound Monolayers
A combination of characterization techniques is essential to confirm the quality and properties of the self-assembled monolayer.
1. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the morphology and topography of the monolayer and to check for defects.
-
Procedure:
-
Use a high-resolution AFM in tapping mode to scan the surface of the monolayer-coated substrate.
-
Image an area of at least 1x1 µm to assess large-scale uniformity.
-
Measure the height of defects or scratches to estimate the monolayer thickness.
-
2. Contact Angle Goniometry:
-
Purpose: To determine the hydrophobicity of the surface and infer the orientation of the molecules.
-
Procedure:
-
Place a small droplet (e.g., 5 µL) of ultrapure water on the surface of the monolayer.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
A high contact angle (typically >90°) indicates a hydrophobic surface, suggesting that the hydrophobic hexadecyl chains are oriented away from the substrate.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the monolayer and confirm the presence of the aniline headgroup.
-
Procedure:
-
Analyze the monolayer-coated substrate using an XPS system.
-
Acquire high-resolution spectra of the C 1s, N 1s, and O 1s regions.
-
The presence of a nitrogen peak confirms the presence of the aniline group. The C 1s spectrum can be deconvoluted to identify the different carbon environments (alkyl chain, aromatic ring, and C-O bond).
-
4. Ellipsometry:
-
Purpose: To accurately measure the thickness of the monolayer.
-
Procedure:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the substrate before and after monolayer deposition.
-
Model the data using appropriate software to determine the thickness of the organic layer. A refractive index of ~1.5 is a reasonable initial assumption for the monolayer.
-
IV. Visualizations
Caption: Experimental workflow for Langmuir-Blodgett deposition and characterization.
Caption: Phases of the amphiphilic monolayer during compression on the Langmuir trough.
V. Applications in Drug Development
The ability to tailor surface properties with this compound monolayers opens up numerous possibilities in drug development:
-
Controlled Release: By functionalizing the aniline headgroup with stimuli-responsive moieties, drug release from a surface-coated device can be triggered by changes in pH, temperature, or the presence of specific enzymes.
-
Enhanced Biocompatibility of Implants: Coating medical implants with a biocompatible this compound monolayer can minimize the foreign body response and improve long-term device performance.
-
High-Throughput Screening: Creating arrays of different functionalized monolayers on a single chip can be used for high-throughput screening of drug candidates and their interactions with specific biological targets.
By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can successfully fabricate and characterize high-quality this compound monolayers for a wide range of applications in science and medicine.
Characterization of p-Hexadecyloxyaniline Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of thin films composed of p-Hexadecyloxyaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the fundamental principles and detailed protocols for the key characterization techniques applicable to amphiphilic aniline derivatives. The quantitative data presented in the tables are illustrative and based on typical values observed for similar long-chain amphiphilic molecules. These notes are intended to serve as a practical resource for researchers initiating studies on this compound or related materials, enabling them to design and execute experiments for forming and characterizing Langmuir-Blodgett films.
Introduction
This compound is an amphiphilic molecule possessing a hydrophilic aniline headgroup and a long hydrophobic hexadecyl tail. This molecular structure makes it a candidate for forming ordered monomolecular layers at the air-water interface, which can be subsequently transferred to solid substrates to create well-defined thin films using the Langmuir-Blodgett (LB) technique. Such films have potential applications in sensor technology, electronics, and as model systems for biological membranes. Accurate characterization of these films is crucial for understanding their structure-property relationships and for their effective utilization in various applications.
This document outlines the standard methodologies for the preparation and characterization of this compound thin films, including Langmuir film formation and analysis, Atomic Force Microscopy (AFM) for morphological studies, spectroscopic techniques (UV-Vis and FTIR) for optical and chemical characterization, and X-ray Diffraction (XRD) for structural analysis.
Langmuir Film Formation and Characterization
The formation of a stable monolayer at the air-water interface is the prerequisite for creating high-quality Langmuir-Blodgett films. The behavior of this compound at this interface is studied by analyzing its surface pressure-area (π-A) isotherm.
Experimental Protocol: Surface Pressure-Area (π-A) Isotherm Measurement
-
Subphase Preparation: Fill a Langmuir trough with ultrapure water (resistivity > 18 MΩ·cm). The trough must be scrupulously clean to avoid surface contamination.
-
Spreading Solution Preparation: Prepare a dilute solution of this compound in a volatile, water-immiscible organic solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.
-
Monolayer Formation: Using a microsyringe, carefully deposit small droplets of the spreading solution onto the water surface. Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely, leaving a monolayer of this compound molecules at the air-water interface.
-
Compression: Compress the monolayer at a constant, slow rate (e.g., 10 cm²/min) using the movable barriers of the Langmuir trough.
-
Data Acquisition: Continuously measure the surface pressure (π) using a Wilhelmy plate sensor as the area per molecule (A) decreases. Plot π as a function of A to obtain the isotherm.
Data Presentation: Illustrative Isotherm Parameters
The π-A isotherm provides critical information about the phase behavior of the monolayer. Key parameters are summarized in the table below. Note: These values are illustrative for a typical long-chain amphiphilic molecule and should be experimentally determined for this compound.
| Parameter | Description | Illustrative Value |
| A₀ (Limiting Molecular Area) | The area occupied by a single molecule in a densely packed monolayer, obtained by extrapolating the steepest part of the isotherm to zero surface pressure. | 0.25 - 0.35 nm²/molecule |
| π_c (Collapse Pressure) | The surface pressure at which the monolayer collapses, indicating the transition from a 2D to a 3D structure. | 40 - 50 mN/m |
| C_s⁻¹ (Compressibility Modulus) | A measure of the monolayer's rigidity, calculated from the slope of the isotherm in a specific phase region. | 100 - 250 mN/m (in the condensed phase) |
Langmuir-Blodgett (LB) Film Deposition
Once the desired surface pressure for a stable monolayer is determined from the π-A isotherm, the film can be transferred onto a solid substrate.
Experimental Protocol: LB Film Deposition
-
Substrate Preparation: Use hydrophilic substrates such as glass, silicon wafers, or quartz. Clean the substrates thoroughly using a standard procedure (e.g., piranha solution or UV-ozone treatment) to ensure a hydrophilic surface.
-
Monolayer Compression: Form and compress the this compound monolayer on the Langmuir trough to a target surface pressure within the stable condensed phase (e.g., 25-30 mN/m).
-
Vertical Deposition (Y-type):
-
Immerse the substrate vertically into the subphase before spreading the monolayer.
-
After compressing the monolayer to the target pressure, slowly pull the substrate upwards through the interface at a controlled speed (e.g., 2-5 mm/min). This deposits the first layer.
-
For multilayer deposition, subsequently dip and withdraw the substrate through the monolayer, maintaining a constant surface pressure.
-
-
Film Drying: After deposition, allow the substrate to air-dry in a clean, dust-free environment.
Thin Film Characterization Techniques
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to visualize the surface topography of the deposited LB films.[1]
Experimental Protocol: AFM Imaging
-
Sample Mounting: Secure the LB film-coated substrate onto the AFM sample stage.
-
Imaging Mode: Use tapping mode (also known as intermittent-contact mode) to minimize damage to the soft organic film.
-
Probe Selection: Utilize a sharp silicon nitride or silicon tip with a high aspect ratio.
-
Image Acquisition: Scan the surface to obtain topography and phase images. The topography image reveals the surface morphology, including domains, defects, and layer uniformity. The phase image can provide information on variations in material properties.
-
Data Analysis: Analyze the images to determine film roughness, domain size, and layer thickness (from the height of step edges).
Data Presentation: Illustrative AFM Parameters
| Parameter | Description | Illustrative Value |
| Film Thickness (per layer) | The average height of a single monolayer, measured from step-edges or defects. | 1.8 - 2.5 nm |
| Surface Roughness (RMS) | The root mean square deviation of the height from the mean plane over a given area. | < 0.5 nm |
| Domain Size | The lateral dimensions of ordered molecular domains within the film. | Varies from nm to µm scale |
Spectroscopic Characterization
UV-Vis and FTIR spectroscopy are used to confirm the transfer of the material to the substrate and to probe the molecular orientation and chemical integrity of the film.
Experimental Protocol: UV-Vis Spectroscopy
-
Substrate: Deposit the LB film on a UV-transparent substrate (e.g., quartz).
-
Measurement: Record the absorbance spectrum of the film over a wavelength range of approximately 200-800 nm.
-
Analysis: The presence of characteristic absorption bands of the aniline chromophore confirms the presence of the material. For multilayer films, a linear increase in absorbance with the number of layers indicates uniform deposition.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Substrate: Deposit the LB film on an IR-transparent substrate (e.g., silicon or zinc selenide).
-
Measurement: Record the infrared spectrum, typically in transmission or attenuated total reflection (ATR) mode.
-
Analysis: Identify characteristic vibrational bands of this compound. Polarized IR spectroscopy can be used to determine the average orientation of the molecules within the film.
Data Presentation: Illustrative Spectroscopic Data
| Technique | Wavelength/Wavenumber Range | Expected Features for this compound |
| UV-Vis | 200 - 400 nm | Absorption peaks corresponding to the π-π* transitions of the aniline aromatic ring. |
| FTIR | 4000 - 600 cm⁻¹ | - N-H stretching (~3400-3300 cm⁻¹)- C-H stretching of the alkyl chain (~2920 and ~2850 cm⁻¹)- Aromatic C=C stretching (~1600-1500 cm⁻¹)- C-O-C stretching (~1250 cm⁻¹) |
X-ray Diffraction (XRD)
XRD is used to investigate the lamellar structure and crystalline order of the multilayer LB films.[2]
Experimental Protocol: XRD Analysis
-
Instrument Setup: Use a diffractometer with a grazing incidence (GIXRD) or specular reflectivity setup, which is sensitive to thin film structures.
-
Measurement: Perform a θ-2θ scan at low angles to observe Bragg peaks arising from the periodic layered structure of the LB film.
-
Data Analysis: Use the Bragg equation (nλ = 2d sinθ) to calculate the layer spacing (d-spacing) from the positions of the diffraction peaks. The d-spacing corresponds to the thickness of one repeating unit (one or two layers, depending on the deposition type).
Data Presentation: Illustrative XRD Parameters
| Parameter | Description | Illustrative Value |
| d-spacing | The thickness of the repeating molecular layer(s) in the film. | 3.5 - 5.0 nm (for a bilayer) |
| Number of Bragg Peaks | The presence of multiple, well-defined Bragg peaks indicates a high degree of lamellar order. | 2 to 5 peaks |
Visualized Workflows and Relationships
References
Application Notes and Protocols for p-Hexadecyloxyaniline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline is a long-chain alkoxy-substituted aniline with the chemical formula C22H39NO. Its amphiphilic molecular structure, comprising a hydrophilic aniline headgroup and a long hydrophobic hexadecyl tail, makes it a compelling candidate for applications in organic electronics. This document provides an overview of its potential applications, key properties, and detailed protocols for its synthesis and integration into organic electronic devices, particularly as a self-assembled monolayer (SAM) in Organic Field-Effect Transistors (OFETs).
The primary application explored herein is the use of this compound to form a SAM at the dielectric-semiconductor interface in an OFET. Such monolayers can passivate the surface of the dielectric, reducing charge trapping and improving the molecular ordering of the overlying organic semiconductor, which can lead to enhanced device performance.[1]
Properties of this compound
While extensive data on the electronic properties of this compound is not widely published, its chemical and physical properties, along with inferred electronic characteristics based on analogous compounds, are summarized below.
| Property | Value / Inferred Characteristic |
| Chemical Formula | C22H39NO |
| Molecular Weight | 333.55 g/mol |
| CAS Number | 7502-06-9 |
| Appearance | Likely a waxy solid at room temperature |
| Solubility | Soluble in organic solvents like chloroform, toluene |
| Inferred Electronic Nature | p-type semiconductor / Hole-transporting material |
| Inferred HOMO Level | ~ -5.0 to -5.2 eV (typical for aniline derivatives) |
| Inferred LUMO Level | ~ -1.8 to -2.0 eV |
| Potential Application | Self-Assembled Monolayer (SAM), Hole-Transport Layer (HTL) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of p-alkoxyanilines via the Williamson ether synthesis.
Materials:
-
p-Aminophenol
-
1-Bromohexadecane
-
Potassium Carbonate (K2CO3)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1 equivalent) and 1-bromohexadecane (1.1 equivalents) in acetone.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Reflux the mixture with stirring for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with deionized water (3 times) and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Formation of a this compound Self-Assembled Monolayer (SAM) via Langmuir-Blodgett Technique
This protocol outlines the formation of a monolayer film of this compound on a silicon dioxide (SiO2) substrate.
Materials:
-
This compound
-
Chloroform (spectroscopic grade)
-
Langmuir-Blodgett trough
-
Heavily doped silicon wafer with a 300 nm thermal oxide layer (SiO2/Si substrate)
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the SiO2/Si substrate in piranha solution for 15 minutes to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Langmuir Film Formation:
-
Prepare a dilute solution of this compound in chloroform (e.g., 0.1 mg/mL).
-
Fill the Langmuir-Blodgett trough with ultrapure deionized water.
-
Carefully spread the this compound solution onto the water surface drop by drop. Allow the solvent to evaporate for at least 15 minutes.
-
Compress the barrier of the trough at a slow and constant rate (e.g., 5 mm/min) to form a condensed monolayer. Monitor the surface pressure-area isotherm.
-
-
Langmuir-Blodgett Deposition:
-
Once the desired surface pressure is reached (indicating a well-ordered monolayer), immerse the cleaned SiO2/Si substrate vertically into the trough.
-
Withdraw the substrate from the water at a slow, constant speed (e.g., 2 mm/min) to deposit the this compound monolayer onto the substrate.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of an OFET using a this compound SAM as a surface modification layer for a p-type organic semiconductor (e.g., Pentacene).
Materials:
-
This compound SAM-coated SiO2/Si substrate (from Protocol 2)
-
Pentacene (or another p-type organic semiconductor)
-
Gold (Au) for source/drain electrodes
-
Shadow mask for semiconductor deposition
-
Shadow mask for source/drain electrode deposition
-
Thermal evaporator system
-
Semiconductor parameter analyzer
Procedure:
-
Organic Semiconductor Deposition:
-
Place the this compound SAM-coated substrate and a shadow mask defining the active area into a thermal evaporator.
-
Deposit a 50 nm thick layer of Pentacene onto the substrate at a deposition rate of 0.1-0.2 Å/s. The substrate should be held at room temperature.
-
-
Source/Drain Electrode Deposition:
-
Without breaking the vacuum, replace the semiconductor mask with a source/drain electrode mask (defining the channel length and width).
-
Deposit a 50 nm thick layer of Gold (Au) at a deposition rate of 0.5 Å/s to form the source and drain electrodes.
-
-
Device Characterization:
-
Transfer the fabricated OFET to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the device to determine key performance parameters such as hole mobility, on/off ratio, and threshold voltage.
-
Data Presentation
The following table summarizes the expected performance of a Pentacene-based OFET with and without a this compound SAM. The data is inferred from typical improvements observed with SAM-treated devices in the literature and requires experimental validation.
| Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Control (Pristine SiO2) | 0.1 - 0.5 | 10^5 - 10^6 | -15 to -25 |
| With this compound SAM | 0.5 - 1.5 | > 10^6 | -5 to -15 |
Visualizations
Caption: Logical workflow for the synthesis and application of this compound.
Caption: Experimental workflow for OFET fabrication with a this compound SAM.
Caption: Molecular structure of this compound.
References
Application Notes and Protocols: Formulation of Liquid Crystal Mixtures with p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of liquid crystal mixtures incorporating p-Hexadecyloxyaniline. The information is intended to guide researchers in developing novel liquid crystal materials for various applications, including advanced drug delivery systems.
Introduction to this compound in Liquid Crystal Formulations
This compound is a long-chain alkoxy-substituted aniline that serves as a valuable building block in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a rigid aromatic core and a flexible sixteen-carbon alkyl chain, promotes the formation of mesophases, particularly smectic phases, which are characterized by a layered arrangement of molecules. When incorporated into mixtures, this compound can influence key properties such as phase transition temperatures, birefringence, and dielectric anisotropy.
The primary application focus for liquid crystals containing long-chain alkoxy anilines in the context of drug development is in the formulation of lyotropic liquid crystal nanoparticles (LCNPs). These systems are advantageous for encapsulating and protecting therapeutic agents, offering possibilities for sustained release and targeted delivery.[1][2][3][4]
Synthesis of a this compound-Based Schiff Base Liquid Crystal
A common method to prepare liquid crystals from p-alkoxyanilines is through the synthesis of Schiff bases, which involves the condensation reaction with an aldehyde.
Experimental Protocol: Synthesis of (E)-4-(Hexadecyloxy)-N-(4-(benzyloxy)benzylidene)aniline
This protocol is adapted from the synthesis of analogous long-chain Schiff base liquid crystals.[1]
Materials:
-
This compound
-
4-(Benzyloxy)benzaldehyde
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol.
-
To the stirred solution, add 0.01 mol of this compound.
-
Attach a condenser and reflux the mixture for a minimum of two hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the crude product and wash it with absolute ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Characterization Data for a C16 Analogue:
For a similar compound, (E)-4-(hexadecyloxy)-N-(4-(benzyloxy)benzylidene)aniline, the following characterization data has been reported[1]:
| Property | Value |
| Appearance | Colorless crystals |
| Yield | 93% |
| Melting Point | 135 °C |
| FTIR (KBr, cm⁻¹) | 3037 (sp² =C-H), 2931 (sp³ -C-H), 1614 (C=N) |
Formulation of Binary Liquid Crystal Mixtures
To tailor the properties of liquid crystals for specific applications, they are often formulated as mixtures. A common approach is to create binary systems with well-characterized liquid crystals like cyanobiphenyls.
Experimental Protocol: Preparation of a Binary Mixture
Materials:
-
Synthesized this compound-based Schiff base
-
4'-Octyl-4-biphenylcarbonitrile (8CB) or another cyanobiphenyl liquid crystal
-
Volatile solvent (e.g., chloroform)
-
Vials
-
Hot plate with magnetic stirrer
-
Vacuum oven
Procedure:
-
Weigh the desired molar percentages of the this compound Schiff base and the cyanobiphenyl liquid crystal into a vial.
-
Dissolve the two components in a minimal amount of a volatile solvent like chloroform.
-
Thoroughly mix the solution using a vortex mixer or magnetic stirrer until homogeneous.
-
Evaporate the solvent slowly on a hot plate at a temperature below the boiling point of the solvent.
-
Place the vial in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to ensure complete removal of the solvent.
-
Cool the mixture slowly to room temperature to observe the liquid crystalline phases.
Characterization of Liquid Crystal Mixtures
The physical properties of the formulated liquid crystal mixtures are crucial for determining their suitability for various applications.
Phase Identification and Transition Temperatures
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating run to ensure a consistent thermal history.
-
Analyze the thermogram to identify the temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).
Experimental Protocol: Polarized Optical Microscopy (POM)
-
Place a small amount of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Identify the different liquid crystal phases by their characteristic textures. Nematic phases typically exhibit a threaded texture, while smectic phases show focal-conic or fan-like textures.[5]
Birefringence and Dielectric Anisotropy
Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is a measure of the optical anisotropy of the material.[6][7][8] Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director and determines how the liquid crystal aligns in an electric field.[5][9][10][11]
Measurement Techniques:
-
Birefringence: Can be measured using an Abbé refractometer with a polarizing filter or through spectroscopic ellipsometry.
-
Dielectric Anisotropy: Determined by measuring the capacitance of a liquid crystal cell in both homeotropic (perpendicular) and planar (parallel) alignments.
Table of Expected Properties for a this compound-based Liquid Crystal Mixture:
| Property | Expected Characteristics |
| Phase Sequence | Crystal -> Smectic -> Nematic -> Isotropic (on heating) |
| Transition Temperatures | Dependent on the composition of the mixture. The long alkyl chain of this compound tends to promote smectic phases. |
| Birefringence (Δn) | Expected to be positive and of moderate magnitude. |
| Dielectric Anisotropy (Δε) | The sign and magnitude will depend on the other components in the mixture. Mixing with cyanobiphenyls, which have a strong positive Δε, will likely result in a mixture with positive anisotropy. |
Applications in Drug Delivery
Lyotropic liquid crystals, which form in the presence of a solvent, are particularly relevant for drug delivery. The self-assembly of amphiphilic molecules like those derived from this compound can form nanostructures such as cubosomes and hexosomes, which can encapsulate both hydrophilic and hydrophobic drugs.[2][4]
Drug Release Mechanism:
The release of a drug from a liquid crystalline matrix is typically diffusion-controlled. The highly ordered structure of the liquid crystal phase provides a sustained-release profile.[13] For instance, liquid crystal nanoparticle formulations have been shown to provide sustained release of therapeutic peptides.[1]
Visualizations
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound-based liquid crystal mixtures.
Conceptual Drug Delivery Pathway
Caption: Conceptual pathway for drug delivery using liquid crystal nanoparticles (LCNPs).
References
- 1. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cubic and hexagonal liquid crystals as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LIQUID CRYSTALLINE DRUG DELIVERY SYSTEM FOR SUSTAINED RELEASE LOADED WITH AN ANTITUBERCULAR DRUG | Semantic Scholar [semanticscholar.org]
- 4. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 6. ijirset.com [ijirset.com]
- 7. Birefringence and polymorphism of liquid crystals - Symposia of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High Birefringence Liquid Crystals [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Doping of p-Hexadecyloxyaniline for Semiconductor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline is an organic molecule featuring a long alkoxy chain attached to an aniline moiety. This structure provides a combination of a potentially charge-carrying aromatic core (the aniline group) and a solubilizing, structure-directing alkyl chain. These characteristics make it an interesting candidate for investigation in the field of organic electronics. Doping, the intentional introduction of impurities, is a crucial process to increase the charge carrier concentration and thereby the electrical conductivity of organic semiconductors, enabling their use in various electronic devices.
This document provides detailed application notes and protocols for the p-type doping of this compound for semiconductor applications. Due to a lack of specific experimental data in the public domain for this compound, the following protocols and data tables are based on established methods for doping similar organic semiconductors, particularly substituted anilines and other solution-processable organic materials.
Doping Mechanism of this compound
The doping of aniline derivatives typically involves a redox reaction. For p-type doping, an oxidizing agent (p-dopant) is used to remove an electron from the highest occupied molecular orbital (HOMO) of the this compound molecule. This process creates a positively charged radical cation, or polaron, on the molecule, which can then act as a mobile charge carrier. The long hexadecyloxy chain can influence the solid-state packing of the molecules, which in turn affects the efficiency of charge transport between adjacent molecules.
A schematic of the p-doping process is illustrated below:
Caption: P-doping of this compound.
Experimental Protocols
The following are generalized protocols for the solution-based doping of this compound.
Materials and Reagents
-
This compound (Purity > 99%)
-
P-dopant: e.g., 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ)
-
Solvent: High-purity, anhydrous solvent such as chlorobenzene, toluene, or dichlorobenzene. The choice of solvent will depend on the solubility of both the host and dopant materials.
-
Substrates: e.g., glass, silicon wafers with a dielectric layer (e.g., SiO2), or flexible plastic substrates.
-
Inert gas: Nitrogen or Argon
Protocol 1: Solution-Phase Doping and Thin Film Deposition
This protocol describes the preparation of a doped this compound solution followed by the fabrication of a thin film.
Workflow Diagram:
Caption: Workflow for solution-based doping.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).
-
Prepare a stock solution of the F4-TCNQ dopant in the same solvent (e.g., 1 mg/mL).
-
-
Doping:
-
In an inert atmosphere (e.g., a glovebox), mix the host and dopant solutions to achieve the desired molar doping ratio (e.g., 1 mol%, 2 mol%, 5 mol%).
-
Stir or sonicate the mixture for at least 1 hour to ensure homogeneous doping. The solution may change color upon successful doping, indicating the formation of a charge-transfer complex.
-
-
Thin Film Deposition (Spin Coating Example):
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma treatment).
-
Deposit the doped solution onto the substrate and spin-coat at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.
-
-
Thermal Annealing:
-
Transfer the coated substrates to a hotplate in an inert atmosphere.
-
Anneal the films at a temperature below the melting point of this compound (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes) to remove residual solvent and improve molecular ordering.
-
Protocol 2: Vapor-Phase Doping
This protocol is suitable for doping pre-deposited films of this compound.
Workflow Diagram:
Caption: Workflow for vapor-phase doping.
Procedure:
-
Film Preparation:
-
Deposit a thin film of undoped this compound onto a substrate using a suitable technique (e.g., spin coating, thermal evaporation).
-
-
Doping Setup:
-
Place the substrate with the undoped film and a crucible containing the dopant (e.g., F4-TCNQ) into a vacuum chamber.
-
-
Doping Process:
-
Evacuate the chamber to a base pressure (e.g., < 10^-5 Torr).
-
Heat the dopant crucible to a temperature that allows for its sublimation while keeping the substrate at a controlled temperature (e.g., room temperature or slightly elevated).
-
The dopant vapor will fill the chamber and diffuse into the this compound film. The doping level can be controlled by the exposure time and the dopant source temperature.
-
-
Post-Doping:
-
After the desired doping time, cool down the dopant source and vent the chamber with an inert gas.
-
Characterization of Doped Films
The following characterization techniques are essential to evaluate the success of the doping process and the resulting semiconductor properties.
| Property to Measure | Characterization Technique | Expected Outcome |
| Doping Confirmation | UV-Vis-NIR Spectroscopy | Appearance of new absorption bands corresponding to the charge-transfer complex and the cation radical of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in vibrational modes of the aniline group and the appearance of modes from the dopant anion. | |
| X-ray Photoelectron Spectroscopy (XPS) | Changes in the core-level spectra of nitrogen and the elements in the dopant, confirming charge transfer. | |
| Electrical Conductivity | Four-Point Probe or Two-Point I-V Measurements | An increase in conductivity by several orders of magnitude compared to the undoped film. |
| Charge Carrier Mobility | Field-Effect Transistor (FET) Measurements | Calculation of the field-effect mobility from the transfer characteristics of a fabricated FET device. |
| Space-Charge Limited Current (SCLC) Measurements | Determination of the bulk charge carrier mobility. | |
| Film Morphology | Atomic Force Microscopy (AFM) | Visualization of the surface topography and roughness of the doped film. |
| X-ray Diffraction (XRD) | Information on the crystallinity and molecular packing of the this compound molecules in the film. |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting typical results.
Table 1: Electrical Properties of Doped this compound Films
| Dopant | Doping Ratio (mol%) | Conductivity (S/cm) | Charge Carrier Mobility (cm²/Vs) |
| Undoped | 0 | e.g., 10⁻¹⁰ - 10⁻⁸ | e.g., < 10⁻⁵ |
| F4-TCNQ | 1 | Expected increase | Expected increase |
| F4-TCNQ | 2 | Expected further increase | Expected further increase |
| F4-TCNQ | 5 | May increase or decrease due to disorder | May increase or decrease due to disorder |
Table 2: Optical Properties of Doped this compound Films
| Dopant | Doping Ratio (mol%) | Absorption Peak 1 (nm) | Absorption Peak 2 (nm) | Optical Bandgap (eV) |
| Undoped | 0 | e.g., HOMO-LUMO transition | - | Calculated from absorption edge |
| F4-TCNQ | 2 | Shifted host peak | New charge-transfer peak | May appear smaller due to sub-gap states |
| F4-TCNQ | 5 | Further shift | Increased intensity of CT peak | Further apparent reduction |
Conclusion
The protocols and characterization methods outlined in this document provide a comprehensive framework for the investigation of doped this compound as a p-type organic semiconductor. While specific quantitative data for this material is not yet widely available, the general principles of doping aniline-based organic materials suggest that a significant enhancement of its electrical properties can be expected upon successful p-doping. Researchers are encouraged to use these notes as a starting point for their investigations and to systematically study the effects of different dopants, doping ratios, and processing conditions on the performance of this compound-based semiconductor devices.
Application Notes and Protocols: p-Hexadecyloxyaniline as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecyloxyaniline is a functionalized aniline monomer that serves as a precursor for the synthesis of solution-processable conductive polymers. The long hexadecyloxy (C16H33O-) substituent on the aniline ring imparts significant solubility in common organic solvents to the resulting polymer, poly(this compound). This enhanced solubility is a critical advantage over the intractable parent polyaniline, facilitating easier characterization, processing, and fabrication of thin films. These characteristics make poly(this compound) a promising material for a variety of applications, including organic electronics, sensors, and anti-static coatings. The presence of the long alkyl chain can, however, influence the final electrical conductivity of the polymer due to steric effects and a potential decrease in inter-chain charge transport.[1]
These application notes provide detailed protocols for the synthesis and characterization of poly(this compound) based on established methods for analogous alkoxy-substituted anilines.[2]
Data Presentation
| Polymer Name | Substituent | Reported Conductivity (S/cm) |
| Polyaniline (HCl-doped) | None | ~6.55 x 10⁻² |
| Poly(o-methoxyaniline) | o-OCH₃ | ~2.23 x 10⁻⁴ |
| Poly(2,5-bis(2-methoxyethoxy)aniline) | 2,5-(OCH₂CH₂OCH₃)₂ | ~2.4 x 10⁻³[3] |
| Poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline) | 2,5-(O(CH₂CH₂)₂OCH₃)₂ | ~1.7 x 10⁻³[3] |
Experimental Protocols
The following protocols are adapted from established methods for the chemical oxidative polymerization of alkoxy-substituted anilines.[2][4] Optimization of these protocols for this compound may be necessary.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Should be stored under an inert atmosphere. |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | ACS Reagent Grade | Commercially Available | Oxidizing agent. |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | To create an acidic reaction medium. |
| Methanol (CH₃OH) | ACS Reagent Grade | Commercially Available | For washing the polymer. |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Commercially Available | Solvent for polymer characterization. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Commercially Available | Solvent for polymer characterization. |
| Deionized (DI) Water | >18 MΩ·cm | In-house |
Chemical Oxidative Polymerization of this compound
This protocol details the synthesis of poly(this compound) in its conductive emeraldine salt form.
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific amount of this compound in 1 M HCl. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate in 1 M HCl. Cool this solution to 0-5°C.
-
Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes. The reaction mixture is expected to change color, eventually turning into a dark green or black precipitate, indicating the formation of the polymer.
-
Reaction Continuation: Allow the reaction to proceed for 24 hours at 0-5°C with continuous stirring to ensure a high molecular weight polymer.
-
Polymer Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove the excess acid and other impurities.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60°C for 24 hours.
-
-
De-doping (to obtain the emeraldine base):
-
To obtain the non-conductive, soluble emeraldine base form, the emeraldine salt powder can be treated with a 0.1 M ammonium hydroxide solution for several hours.
-
Filter and wash the resulting polymer with deionized water until the filtrate is neutral.
-
Dry the emeraldine base polymer under vacuum at 60°C for 24 hours.
-
Characterization of Poly(this compound)
-
Solubility Test: Assess the solubility of the emeraldine base form of the polymer in various organic solvents such as NMP, chloroform, and THF.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FT-IR spectrum to identify the characteristic vibrational bands of the polymer, including the benzenoid and quinoid ring stretching modes.
-
UV-Vis Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., NMP) and record the UV-Vis spectrum to observe the electronic transitions characteristic of the different forms of polyaniline.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the polymer.
-
-
Morphological Analysis:
-
Scanning Electron Microscopy (SEM): Use SEM to study the surface morphology of the synthesized polymer powder or a cast film.
-
-
Conductivity Measurement:
-
For conductivity measurements, the emeraldine salt form is required. If the polymer was de-doped, it needs to be re-doped by treating it with an acid (e.g., 1 M HCl).
-
Press the dried polymer powder into a pellet.
-
Measure the conductivity using a four-point probe method at room temperature.
-
Visualizations
Polymerization Mechanism
The following diagram illustrates the proposed oxidative polymerization mechanism of this compound to form the conductive poly(this compound).
Caption: Oxidative polymerization of this compound.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and characterization of poly(this compound).
References
- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Langmuir-Blodgett Film Deposition of p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deposition of p-Hexadecyloxyaniline thin films using the Langmuir-Blodgett (LB) technique. The protocols detailed below are based on established principles of LB film deposition and available data for structurally analogous amphiphilic molecules, offering a robust starting point for the formation of highly ordered monolayers and multilayers.
Introduction
This compound is an amphiphilic molecule possessing a hydrophilic aniline headgroup and a hydrophobic 16-carbon alkyl chain. This structure makes it an ideal candidate for forming stable, ordered monolayers at the air-water interface, which can then be transferred onto solid substrates as Langmuir-Blodgett films. These ultrathin films have potential applications in various fields, including sensing, electronics, and as model systems for biological membranes in drug development studies. The ability to control the molecular organization at the nanoscale makes the LB technique a powerful tool for fabricating functional surfaces with tailored properties.
Data Presentation
The following table summarizes the key quantitative parameters for the formation of Langmuir films of an amphiphilic molecule structurally similar to this compound, which can be used as a reliable starting point for experimental design.
| Parameter | Value | Reference Molecule |
| Limiting Molecular Area | 25 Ų | Hqsal-OC16H33[1] |
| Collapse Pressure | 25 mN/m | Hqsal-OC16H33[1] |
| Spreading Solvent | Chloroform | General for aromatic amphiphiles |
| Subphase | Ultrapure Water | Standard for neutral amphiphiles |
| Deposition Pressure | 15-20 mN/m | Inferred from collapse pressure |
Experimental Protocols
Materials and Equipment
-
This compound
-
Chloroform (spectroscopic grade or equivalent)
-
Ultrapure water (resistivity > 18 MΩ·cm)
-
Langmuir-Blodgett trough system with a movable barrier and surface pressure sensor (Wilhelmy plate)
-
Solid substrates (e.g., silicon wafers, glass slides, quartz crystals)
-
Microsyringe for spreading solution
-
Cleaning solutions for substrates (e.g., Piranha solution, RCA clean)
Protocol 1: Preparation of the Langmuir Monolayer
-
Cleaning the LB Trough: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water to remove any surface-active contaminants.
-
Subphase Preparation: Fill the trough with ultrapure water. Allow the subphase to equilibrate to the desired temperature (typically room temperature, ~20-25 °C).
-
Spreading Solution Preparation: Prepare a dilute solution of this compound in chloroform (e.g., 0.1 to 1 mg/mL).
-
Monolayer Formation: Using a microsyringe, carefully spread small droplets of the this compound solution onto the air-water interface at different locations.
-
Solvent Evaporation: Allow sufficient time (typically 15-20 minutes) for the chloroform to evaporate completely, leaving behind a monolayer of this compound.
-
Surface Pressure-Area Isotherm Measurement:
-
Slowly compress the monolayer using the movable barriers at a constant rate (e.g., 5-10 mm/min).
-
Simultaneously, record the surface pressure as a function of the mean molecular area to obtain the pressure-area isotherm.
-
From the isotherm, determine the limiting molecular area and the collapse pressure.
-
Protocol 2: Langmuir-Blodgett Film Deposition
-
Substrate Preparation:
-
Clean the chosen solid substrates meticulously. For silicon wafers or glass, a common procedure is treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with ultrapure water and drying under a stream of nitrogen. This process creates a hydrophilic surface.
-
-
Monolayer Compression:
-
Form a Langmuir monolayer of this compound as described in Protocol 1.
-
Compress the monolayer to a target surface pressure that is below the collapse pressure but in a stable, condensed phase (e.g., 15-20 mN/m). The LB trough's feedback system should maintain this pressure during deposition.
-
-
Vertical Deposition (Y-type):
-
Immerse the hydrophilic substrate vertically into the subphase before spreading the monolayer.
-
After compressing the monolayer to the target pressure, slowly pull the substrate upwards through the air-water interface at a controlled speed (e.g., 1-5 mm/min). This deposits the first monolayer with the hydrophilic aniline headgroups attached to the substrate.
-
For multilayer deposition, subsequently lower and raise the substrate through the monolayer. Each pass will deposit an additional layer, resulting in a Y-type (head-to-head and tail-to-tail) film structure.
-
-
Film Drying and Storage: After deposition, carefully dry the substrate (e.g., under a gentle stream of nitrogen) and store it in a clean, dry environment before characterization.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Hexadecyloxyaniline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of p-Hexadecyloxyaniline. The following question-and-answer format addresses common issues and offers potential solutions based on the principles of the Williamson ether synthesis, the primary route for this transformation.
Troubleshooting Guide
Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted p-aminophenol. What is the likely cause?
Answer: A large amount of unreacted p-aminophenol typically points to incomplete deprotonation of its hydroxyl group, which is necessary to form the reactive phenoxide nucleophile.
-
Insufficient or Inappropriate Base: The base may not be strong enough or used in sufficient stoichiometric amounts to fully deprotonate the p-aminophenol. For aryl ethers, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) are effective.[1] Ensure at least one equivalent of base is used.
-
Presence of Water: The reaction is highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the base and protonate the newly formed phenoxide, rendering it non-nucleophilic. Ensure all solvents are anhydrous and glassware is oven-dried.
-
Reaction Time: The initial deprotonation step may require time. Consider stirring the p-aminophenol and base together in the solvent for a period (e.g., 30-60 minutes) before adding the alkyl halide to ensure complete formation of the phenoxide.
Question 2: My yield is low, and I've isolated a major byproduct that I suspect is N-alkylated. How can I confirm this and favor O-alkylation?
Answer: You are likely observing a common issue of competing N-alkylation versus the desired O-alkylation. The p-aminophenol anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.
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Problem Confirmation: The N-alkylated product, 4-amino-N-hexadecylaniline, will have a different chromatographic mobility (TLC/HPLC) and a distinct NMR spectrum. In the ¹H NMR, the N-H protons will still be present, and the characteristic upfield shift of the aromatic protons will differ from the O-alkylated product. Mass spectrometry will confirm it has the same mass as the desired product.
-
Favoring O-Alkylation:
-
Base and Solvent Choice: The reaction's regioselectivity can be influenced by the reaction conditions. Using a weaker base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile often favors O-alkylation.[1][2] The combination of a strong base and a polar aprotic solvent can sometimes increase the reactivity of the nitrogen atom.
-
Protecting Groups: While it adds steps, protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) before the ether synthesis and deprotecting it afterward will completely prevent N-alkylation.
-
Question 3: The reaction proceeds very slowly or appears to stall. What adjustments can I make to the reaction conditions?
Answer: A slow or stalled reaction points to suboptimal reaction parameters that can be adjusted.
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Temperature: Williamson ether syntheses often require heating to proceed at a practical rate. A typical temperature range is 50-100 °C.[2] If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring for byproduct formation via TLC is recommended.
-
Solvent: The choice of solvent is critical for an Sₙ2 reaction.[3] Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but leave the phenoxide nucleophile highly reactive.[2][4] Using protic solvents (like ethanol) or nonpolar solvents (like toluene) will significantly slow down the reaction.
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Alkyl Halide Reactivity: Ensure you are using a reactive alkyl halide. 1-bromohexadecane or 1-iodohexadecane are excellent choices. 1-chlorohexadecane is less reactive and may require higher temperatures or the addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions) to enhance its reactivity.
Question 4: I am observing a byproduct consistent with the elimination of my alkyl halide. How can I prevent this?
Answer: While 1-bromohexadecane is a primary halide and less prone to elimination, this side reaction can still occur under overly harsh conditions.[3][5]
-
Reaction Temperature: High temperatures favor elimination over substitution. If you detect hexadecene as a byproduct, reduce the reaction temperature.
-
Steric Hindrance: Using a bulky, sterically hindered base can also promote elimination. Bases like potassium tert-butoxide are more likely to act as a base to remove a proton from the alkyl halide rather than allowing the phenoxide to act as a nucleophile. Stick to less hindered bases like K₂CO₃ or NaH.
Frequently Asked Questions (FAQs)
What is the best general-purpose base for this synthesis? For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a good starting point. It is inexpensive, easy to handle (non-hygroscopic), and generally provides good yields of the O-alkylated product. For difficult reactions, sodium hydride (NaH) can be used, but it requires more stringent anhydrous techniques.[1]
What is the optimal solvent? N,N-Dimethylformamide (DMF) is an excellent and commonly used solvent for this type of reaction due to its high polarity and aprotic nature, which accelerates Sₙ2 reactions. Anhydrous acetonitrile is another suitable alternative.[2]
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, this compound, will be significantly less polar (higher Rf) than the starting material, p-aminophenol. Spot the reaction mixture alongside standards of your starting materials. The disappearance of the p-aminophenol spot and the appearance of a new, higher Rf spot indicates product formation.
Data and Parameters
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Options | Rationale & Key Considerations |
| Substrates | p-Aminophenol, 1-Bromohexadecane | 1-Iodohexadecane can be used for higher reactivity. 1-Chlorohexadecane is less reactive. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Use 1.5-2.0 equivalents to ensure complete deprotonation. K₂CO₃ is a safe and effective starting choice. |
| Solvent | DMF, Acetonitrile, DMSO (anhydrous) | Polar aprotic solvents are essential for accelerating the Sₙ2 reaction.[1] Ensure the solvent is dry. |
| Temperature | 60 - 90 °C | Balances reaction rate against potential side reactions. Monitor by TLC to find the optimal temperature.[2] |
| Molar Ratio | 1.0 eq. p-aminophenol, 1.1-1.2 eq. 1-bromohexadecane | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and reagents. Monitor by TLC until starting material is consumed.[2] |
Table 2: Troubleshooting Common Issues
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Mostly unreacted p-aminophenol | Incomplete deprotonation; wet reagents/solvent. | Use a stronger/more base (e.g., 2 eq. K₂CO₃); ensure all reagents and solvents are anhydrous. |
| Significant N-alkylation byproduct | Reaction conditions favor attack by nitrogen. | Use a less basic system (K₂CO₃ in DMF); consider protecting the amine group prior to alkylation. |
| Hexadecene byproduct detected | Elimination (E2) reaction is competing. | Reduce reaction temperature; avoid sterically hindered bases. |
| Reaction is very slow or stalls | Suboptimal temperature or solvent. | Increase temperature gradually (monitor by TLC); switch to a polar aprotic solvent like DMF or DMSO. |
| Complex mixture of products | Multiple side reactions; decomposition. | Lower the reaction temperature; check the purity of starting materials; ensure an inert atmosphere (N₂ or Ar). |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
p-Aminophenol
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-aminophenol (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add 1-bromohexadecane (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) every 2-3 hours. The reaction is complete when the p-aminophenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water and once with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield diagnosis.
References
Technical Support Center: Purification of Crude p-Hexadecyloxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-Hexadecyloxyaniline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating from a supersaturated solution too quickly. | Choose a solvent with a lower boiling point. Try a different solvent system or a solvent mixture. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can help induce crystallization. |
| Low or no crystal formation upon cooling | Too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent. Try adding a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Colored crystals | The presence of colored impurities, often due to oxidation of the aniline functional group. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that this may slightly reduce the overall yield. |
| Poor recovery of the purified product | The compound has significant solubility in the cold solvent. Crystals were not completely collected during filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals to the filter paper. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities | The chosen eluent system does not provide sufficient resolution. The column was not packed properly, leading to channeling. | Optimize the eluent system by trying different solvent ratios or a different combination of polar and non-polar solvents. A common starting point for anilines is a mixture of hexane and ethyl acetate. Adding a small amount of a base like triethylamine can sometimes improve peak shape for basic compounds. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound does not move from the origin (Rf = 0) | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. The compound is not very soluble in the eluent. The column is overloaded with the sample. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to reduce strong interactions with the acidic silica gel. Choose an eluent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of crude this compound?
A good starting point for recrystallization is to test solvents where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Due to its long alkyl chain, it will have significant non-polar character, but the aniline group adds polarity. Therefore, a mixture of a polar and a non-polar solvent is often effective. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then either allow it to cool or add a solvent in which it is insoluble (e.g., water or hexane) until turbidity is observed, followed by cooling.
Q2: How can I prevent the oxidation of the aniline group during purification?
Aniline derivatives can be susceptible to air oxidation, which can lead to colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Using degassed solvents can also be beneficial. If oxidation does occur, the resulting colored impurities can often be removed by treating the solution with activated charcoal.
Q3: What type of stationary phase is recommended for the column chromatography of this compound?
For most applications involving the purification of this compound, silica gel is a suitable stationary phase.[1] Due to the basic nature of the aniline group, which can lead to tailing on standard acidic silica gel, using deactivated or neutral silica gel can be advantageous. Alternatively, adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape and separation.
Q4: What is a typical eluent system for the column chromatography of this compound?
A common eluent system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point would be a gradient of ethyl acetate in hexane. For example, starting with 5% ethyl acetate in hexane and gradually increasing the polarity to 10-20% ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q5: How can I confirm the purity of this compound after purification?
The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate run in an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can reveal the presence of impurities.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This can confirm the presence of the key functional groups (N-H and C-O stretches).
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent or solvent system should be determined by small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until all of the solid has just dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) supplies (plates, developing chamber, UV lamp)
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute the product if it is not moving with the initial solvent system.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions containing the desired compound.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for p-Alkoxyanilines (Illustrative Data)
| Purification Method | Starting Purity (crude) | Final Purity | Typical Yield | Key Parameters |
| Recrystallization | ~85% | >98% | 60-80% | Solvent: Ethanol/Water (9:1) |
| Column Chromatography | ~85% | >99% | 70-90% | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate (gradient) |
Note: The data in this table is illustrative for p-alkoxyanilines and the actual yield and purity for this compound may vary depending on the nature and amount of impurities in the crude product and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for Williamson ether synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Williamson ether synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield of my desired ether. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Williamson ether synthesis is a common issue that can stem from several factors related to the reaction mechanism, reagents, and conditions. The reaction is an Sɴ2 (bimolecular nucleophilic substitution) process, which is sensitive to steric hindrance and the strength of the nucleophile.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Reactant Choice: The reaction works best with primary alkyl halides or methyl halides.[1][3] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield alkenes through elimination.[1][4] If possible, redesign your synthesis to use the less sterically hindered alkyl halide. For example, to synthesize methyl tert-butyl ether, you should react tert-butoxide with methyl iodide, not methoxide with tert-butyl chloride.[2][5]
-
Ensure Complete Alkoxide Formation: The alkoxide is a much stronger nucleophile than its corresponding alcohol.[1] Incomplete deprotonation of the starting alcohol will result in a slow and inefficient reaction. Use a sufficiently strong base to completely deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, with the byproduct being hydrogen gas which bubbles out of the solution.[1][3] For phenols, which are more acidic, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[6]
-
Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are highly recommended.[7][8][9] These solvents solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, which accelerates the Sɴ2 reaction.[10] Protic solvents (like the parent alcohol) can be used but may slow the reaction rate by solvating the nucleophile.[7][11]
-
Check the Leaving Group: The efficiency of the Sɴ2 reaction depends on the quality of the leaving group. The general trend for halides is I > Br > Cl > F.[1] If your reaction is sluggish with an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] Sulfonate esters like tosylates (OTs) and mesylates (OMs) are also excellent leaving groups and can be used in place of alkyl halides.[1][2][5]
-
Increase Reaction Time and/or Temperature: Williamson reactions can take anywhere from 1 to 8 hours to complete, typically at temperatures between 50-100 °C.[7][12] If the yield is low, the reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). While increasing the temperature can speed up the reaction, be aware that excessive heat can favor the competing E2 elimination side reaction.[4][7]
Q2: My main byproduct is an alkene. How can I minimize this elimination side reaction?
A2: Alkene formation occurs via an E2 elimination pathway, which competes with the desired Sɴ2 substitution.[9][13] This is especially problematic with sterically hindered substrates.
Strategies to Minimize Elimination:
-
Substrate Selection: The most effective strategy is to use a primary alkyl halide.[2][3] Avoid secondary and tertiary alkyl halides, as they are highly prone to elimination.[1][4] When synthesizing an unsymmetrical ether, always choose the pathway that involves the less sterically hindered alkyl halide.[5][14]
-
Temperature Control: Lower reaction temperatures generally favor the Sɴ2 reaction over E2.[9] A typical temperature range is 50-100 °C.[7] If elimination is a significant issue, try running the reaction at the lower end of this range.
-
Alkoxide Choice: While the alkoxide can be sterically hindered (e.g., a tertiary alkoxide), it's best to pair it with a non-hindered (primary) alkyl halide.[4][7] However, very bulky alkoxides are also strong bases and can still promote elimination.[5][13]
Q3: I am trying to synthesize an aryl ether, but I'm getting C-alkylation products. How can I improve O-alkylation selectivity?
A3: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[6][7] The choice of solvent significantly influences the reaction's outcome.
To favor O-alkylation:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[6][9] These solvents dissociate the ion pair between the phenoxide and its counter-ion, making the oxygen atom more available for nucleophilic attack.
-
Avoid Protic Solvents: Protic solvents like ethanol or water can lead to significant amounts of C-alkylation through hydrogen bonding.[9]
Quantitative Data Summary
The tables below summarize typical reaction parameters and reagent choices to guide your experimental design.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures can favor E2 elimination.[7][10] Industrial processes may use temperatures up to 300 °C with weaker alkylating agents.[7][15] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[7][12] Microwave-assisted synthesis can reduce time to minutes.[16][17] |
| Yields | 50 - 95% (Lab Scale) | Yields are highly dependent on substrate choice and reaction conditions.[7][12] |
Table 2: Reagent Selection Guide
| Reagent Type | Recommended Choices | Not Recommended | Rationale |
| Alkylating Agent | Methyl or Primary Alkyl Halides/Tosylates[1][2] | Secondary & Tertiary Alkyl Halides; Aryl & Vinyl Halides[1] | Sɴ2 reaction is sensitive to steric hindrance. Secondary halides lead to elimination; tertiary halides give only elimination.[1][4] Sɴ2 on sp² carbons does not occur.[1][3] |
| Base (for Alkoxide formation) | NaH, KH, LHMDS, LDA[1][6] | NaOH, KOH (for simple alcohols) | Strong, non-nucleophilic bases ensure complete and irreversible deprotonation of the alcohol.[1][3][9] |
| Solvent | DMF, Acetonitrile, DMSO, THF[7][8][13] | Protic solvents (e.g., ethanol, water)[7] | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, increasing the Sɴ2 reaction rate.[9][10] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a general framework. Molar equivalents and reaction times should be optimized for specific substrates.
-
Alcohol Deprotonation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting alcohol in an appropriate anhydrous polar aprotic solvent (e.g., THF or DMF).[18][19] b. Cool the solution in an ice bath (0 °C).[9][19] c. Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents) in portions.[9] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the alkoxide.[9]
-
Sɴ2 Reaction: a. Add the primary alkyl halide (1.0-1.2 equivalents) to the alkoxide solution dropwise at room temperature. b. Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and stir for 1-8 hours.[12] c. Monitor the reaction's progress by TLC.
-
Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water to destroy any excess NaH.[9] c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9] d. Wash the combined organic layers with water and then with brine.[9] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9] f. Purify the crude product by column chromatography or distillation to obtain the pure ether.[9]
Example Protocol: Synthesis of 2-Butoxynaphthalene
This procedure is adapted from a laboratory experiment involving the reaction of 2-naphthol with 1-bromobutane.[20]
-
Naphthoxide Formation: a. Add 150 mg of 2-naphthol to a 5 mL conical reaction vial with a spin vane. b. Add 2.5 mL of ethanol, followed by 87 mg of crushed solid sodium hydroxide. c. Attach an air condenser and heat the solution to reflux (approx. 80-90 °C) for 10 minutes.
-
Ether Synthesis: a. Cool the solution to below 60 °C and add 0.15 mL of 1-bromobutane via syringe. b. Reattach the condenser and heat the reaction to reflux for 50 minutes.
-
Product Isolation: a. Cool the reaction vial and transfer the contents to a small Erlenmeyer flask. b. Add 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the solid product. c. Collect the solid product by vacuum filtration using a Hirsch funnel. d. Rinse the flask with 1-2 mL of ice-cold water and add the wash to the funnel. e. Air-dry the solid product on the funnel for 5-10 minutes.
Visual Guides
Caption: Workflow for a typical Williamson ether synthesis experiment.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 17. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 18. scholarship.richmond.edu [scholarship.richmond.edu]
- 19. reddit.com [reddit.com]
- 20. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of p-Alkoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of p-alkoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of p-alkoxyaniline, offering potential causes and solutions.
Issue 1: Low Yield of the Desired p-Alkoxyaniline Product in Williamson Ether Synthesis
-
Question: I am getting a low yield of my target p-alkoxyaniline when using the Williamson ether synthesis with p-aminophenol and an alkyl halide. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in the Williamson ether synthesis of p-alkoxyaniline can stem from several factors. The primary challenge is the competing N-alkylation of the amine group. Here’s a breakdown of potential causes and solutions:
-
Side Reaction (N-Alkylation): The amino group of p-aminophenol is also nucleophilic and can react with the alkyl halide, leading to the formation of N-alkylated and N,O-dialkylated byproducts.
-
Solution: Protect the amino group before the alkylation step. A common and effective method is the formation of a Schiff base (imine) by reacting p-aminophenol with benzaldehyde. This temporarily masks the amino group, directing the alkylation to the hydroxyl group. The protecting group can be easily removed by acid hydrolysis after the O-alkylation is complete.[1]
-
-
Inappropriate Base: The choice of base is critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, leading to a slow or incomplete reaction. Conversely, an overly strong base can promote side reactions.
-
Poor Reaction Conditions: Temperature and solvent play a crucial role.
-
Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 reaction, leading to the formation of an alkene and reducing the yield of the ether.[3][4]
-
Issue 2: Formation of Multiple Products Detected by TLC/NMR
-
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum is complex, indicating a mixture of products. How can I achieve a cleaner reaction?
-
Answer: The presence of multiple products is a strong indicator of competing side reactions.
-
Primary Cause (Lack of Selectivity): The most likely reason is the simultaneous O- and N-alkylation of p-aminophenol.
-
Secondary Cause (Over-alkylation): It's possible to get dialkylation (both O- and N-alkylation on the same molecule).
-
Solution: Using a protecting group for the amine will prevent this.
-
-
Issue 3: The Reaction Mixture Turns Dark Brown or Black
-
Question: During the synthesis, my reaction mixture has turned a dark brown or black color. Is this normal, and will it affect my product?
-
Answer: The formation of a dark color, especially when working with anilines, often indicates oxidation or decomposition.
-
Cause (Oxidation of Aniline): Anilines, including p-aminophenol and p-alkoxyaniline, are susceptible to air oxidation, which can lead to the formation of colored impurities. This can be exacerbated by heat and the presence of certain metal ions.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: While it's best to prevent the formation of these impurities, they can often be removed during workup and purification. Treatment with activated carbon can sometimes help decolorize the solution.
-
-
-
Issue 4: Low or No Yield in Buchwald-Hartwig O-Arylation of p-Aminophenol
-
Question: I am attempting a Buchwald-Hartwig O-arylation of p-aminophenol and observing low to no conversion of my starting materials. What are the likely causes?
-
Answer: The Buchwald-Hartwig reaction is a powerful tool, but its success is highly dependent on the specific reaction conditions.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for achieving selective O-arylation over N-arylation.
-
Solution: Copper-catalyzed systems are often more effective for selective O-arylation of aminophenols. For example, using a CuI catalyst with a ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has been shown to favor O-arylation.[5][6] For palladium-catalyzed reactions, specific ligands are required to promote C-O bond formation.
-
-
Base and Solvent: The choice of base and solvent significantly impacts the reaction outcome.
-
Solution: For the Cu-catalyzed O-arylation of 4-aminophenol, K₂CO₃ as the base in butyronitrile as the solvent has been found to provide high yield and selectivity.[5]
-
-
Reaction Temperature: The temperature needs to be carefully controlled.
-
Solution: Increasing the temperature above 70°C in the specified Cu-catalyzed system can lead to increased reduction of the aryl halide, while lower temperatures result in slow reaction rates.[5]
-
-
Inhibitory Effects: The iodide generated from aryl iodides can sometimes inhibit the catalyst.[7]
-
Solution: If using an aryl iodide and experiencing issues, consider switching to an aryl bromide, which may have different reactivity profiles in the Buchwald-Hartwig reaction.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of p-alkoxyaniline from p-aminophenol?
A1: The most common side reaction is N-alkylation (or N-arylation), where the alkyl or aryl group attaches to the nitrogen atom of the amino group instead of the oxygen atom of the hydroxyl group. This leads to a mixture of O-alkylated, N-alkylated, and potentially N,O-dialkylated products, reducing the yield of the desired p-alkoxyaniline.
Q2: Why is it necessary to protect the amino group in p-aminophenol during Williamson ether synthesis?
A2: The amino group (-NH₂) and the hydroxyl group (-OH) in p-aminophenol are both nucleophilic. To achieve selective alkylation of the hydroxyl group (O-alkylation), the more nucleophilic amino group must be temporarily deactivated. This is done by converting it into a less reactive functional group, such as an imine (Schiff base), through the use of a protecting group.[1] This ensures that the alkylating agent reacts preferentially with the deprotonated hydroxyl group (phenoxide).
Q3: What are the best practices for purifying crude p-alkoxyaniline?
A3: The purification of p-alkoxyaniline typically involves standard laboratory techniques:
-
Extraction: After the reaction, an aqueous workup is usually performed to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired p-alkoxyaniline from unreacted starting materials and side products (like the N-alkylated isomer).
-
Recrystallization: If the p-alkoxyaniline is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
-
Distillation: For liquid p-alkoxyanilines, vacuum distillation can be used for purification.
Q4: Can I use a secondary or tertiary alkyl halide in the Williamson ether synthesis to make p-alkoxyanilines?
A4: While it is possible, using secondary and especially tertiary alkyl halides is generally not recommended for the Williamson ether synthesis. These sterically hindered alkyl halides are prone to undergo E2 elimination in the presence of a base (the phenoxide), leading to the formation of an alkene as the major product instead of the desired ether.[3][4] Primary alkyl halides are the preferred substrates as they favor the SN2 pathway.[3][4]
Data Presentation
Table 1: Yields of p-Alkoxyanilines via Williamson Ether Synthesis with Amine Protection [1]
| Entry | Alkyl Halide (R'-X) | Product | Yield (%) |
| 1 | Benzyl bromide | p-Benzyloxyaniline | 93.5 |
| 2 | Allyl bromide | p-Allyloxyaniline | 82.2 |
| 3 | Methyl iodide | p-Methoxyaniline | 53.8 |
| 4 | n-Pentyl bromide | p-(Pentyloxy)aniline | 62.8 |
| 5 | n-Dodecyl bromide | p-(Dodecyloxy)aniline | 67.4 |
| 6 | Isopropyl bromide | p-Isopropoxyaniline | 38.7 |
| 7 | sec-Butyl iodide | p-(sec-Butoxy)aniline | 31.5 |
Experimental Protocols
Key Experiment: Selective O-Alkylation of p-Aminophenol via Williamson Ether Synthesis with Amine Protection [1][2]
This protocol is divided into three main steps: protection of the amino group, O-alkylation, and deprotection.
Step 1: Protection of the Amino Group (Formation of N-Benzylidene-4-aminophenol)
-
To a stirred solution of p-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
-
Stir the resulting solution for 1 hour at room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Recrystallize the residue from ethanol to afford N-benzylidene-4-aminophenol as grey crystals.
Step 2: O-Alkylation
-
To a stirred solution of N-benzylidene-4-aminophenol (3 mmol) in 30 mL of acetone, add potassium carbonate (K₂CO₃) (828 mg, 6 mmol) and the desired alkyl halide (3 mmol).
-
Reflux the mixture for 20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
Step 3: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude O-alkylated intermediate in a suitable solvent (e.g., methanol).
-
Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture. The hydrolysis can also be facilitated by silica gel during column purification.[1]
-
After the hydrolysis is complete (as monitored by TLC), neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-alkoxyaniline.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the selective synthesis of p-alkoxyaniline.
Caption: Competing reactions in the direct alkylation of p-aminophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Liquid Crystal Cell Fabrication with Aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal cell fabrication, with a specific focus on alignment layers derived from aniline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are aniline derivatives used for in liquid crystal cell fabrication?
A1: Aniline derivatives are crucial monomers in the synthesis of polyimides (PIs) and poly(amic acid)s (PAAs), which are widely used as alignment layers in liquid crystal displays (LCDs). These alignment layers are essential for inducing a uniform orientation of liquid crystal molecules, which is critical for the proper functioning of the display. The structure of the aniline derivative used can significantly influence the properties of the alignment layer, such as thermal stability, transparency, and the resulting pretilt angle of the liquid crystal molecules.
Q2: What is "pretilt angle" and why is it important?
A2: The pretilt angle is the angle that the liquid crystal director (the average direction of the long axis of the liquid crystal molecules) makes with the surface of the alignment layer in the absence of an electric field. This angle is critical for the performance of the liquid crystal device, affecting its response time, contrast ratio, and viewing angle. The desired pretilt angle depends on the specific mode of the liquid crystal display (e.g., twisted nematic, vertical alignment). The chemical structure of the aniline derivative in the polyimide alignment layer plays a significant role in determining the pretilt angle.
Q3: What is "anchoring energy"?
A3: Anchoring energy is a measure of the strength of the interaction between the liquid crystal molecules and the alignment layer surface.[1] It quantifies the energy required to deviate the liquid crystal director from its preferred alignment direction (the "easy axis") at the surface.[1] A high anchoring energy implies a strong attachment of the liquid crystal molecules to the surface, which can lead to faster response times but may also increase the threshold voltage.[2] The anchoring energy is influenced by the molecular structure of the aniline derivative and the processing conditions of the polyimide alignment layer.
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication of liquid crystal cells using aniline derivative-based alignment layers.
Issue 1: Poor or Non-Uniform Liquid Crystal Alignment
Symptoms:
-
Patches of different brightness or color when viewed between crossed polarizers.
-
Appearance of "mura" defects, which are subtle irregularities in brightness or color uniformity.[3][4][5][6]
-
Presence of disclinations or other line and point defects in the liquid crystal texture.[7][8][9]
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Substrates | Impurities or foreign particles on the ITO-coated glass substrates can disrupt the alignment layer and the liquid crystal orientation.[5] Ensure a thorough cleaning process before depositing the alignment layer. A recommended procedure is ultrasonic cleaning in a sequence of detergent solution, deionized water, acetone, and isopropanol, followed by drying in an oven.[10] UV-ozone or plasma treatment can also be used to remove organic residues. |
| Incomplete or Non-uniform Alignment Layer | An unevenly coated poly(amic acid) solution or improper curing can lead to a defective polyimide alignment layer. Optimize the spin-coating parameters (speed and time) to achieve a uniform film thickness. Ensure the curing (imidization) of the polyamic acid is complete by following the recommended temperature profile. The curing temperature can affect the final pretilt angle.[11] |
| Inadequate Rubbing Process (for rubbed alignment) | For mechanically rubbed alignment layers, inconsistent rubbing pressure or speed can cause variations in the alignment direction. Ensure the rubbing cloth is clean and apply a consistent pressure and speed across the entire substrate. The rubbing strength can influence the pretilt angle.[12] |
| Degradation of the Alignment Layer | Exposure to high temperatures for extended periods can lead to the deterioration of the liquid crystal alignment layer, causing mura defects.[5] Ensure that the processing temperatures and the operating temperature of the device do not exceed the thermal stability of the polyimide. |
| Impurities in Liquid Crystal Material | Contaminants within the liquid crystal mixture can interfere with the alignment at the surface. Use high-purity liquid crystal materials. |
Issue 2: "Mura" Defects (Unevenness in Brightness/Color)
Symptoms:
-
Cloudy patches, streaks, or blotches on the display, especially visible on a uniform background.[3][5]
Possible Causes and Solutions:
| Cause | Solution |
| Non-uniform Alignment Layer Thickness | Variations in the thickness of the polyimide alignment layer can lead to mura.[6] Optimize the spin-coating process for better uniformity. |
| Inconsistent Liquid Crystal Dosing (One Drop Filling) | In the One Drop Filling (ODF) process, prolonged exposure of the liquid crystal droplet to the air before sealing the cell can cause solvent evaporation and changes in the liquid crystal concentration, leading to lattice-shaped mura.[13] Minimize the time the liquid crystal is exposed to the environment before cell assembly. |
| Thermal or Mechanical Stress | Stress induced during the assembly of the cell can cause mura defects.[6] Handle the substrates carefully during assembly and ensure uniform pressure when sealing the cell. |
| Alignment Layer Degradation | As mentioned previously, long-term operation at high temperatures can degrade the alignment layer and cause mura.[5] |
Issue 3: Incorrect or Inconsistent Pretilt Angle
Symptoms:
-
Slower than expected response time.[14]
-
Low contrast ratio.
-
Incorrect electro-optical switching behavior for the intended display mode.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Polyimide Formulation | The chemical structure of the aniline derivative and other monomers in the polyimide significantly determines the pretilt angle. For vertical alignment, polyimides with long alkyl or fluorinated side chains are often used. For planar alignment, different structures are required. Ensure the correct polyimide formulation is being used for the desired pretilt angle. |
| Improper Curing Temperature | The final baking temperature for the poly(amic acid) to form the polyimide layer affects the pretilt angle.[11] There is often an optimal curing temperature that yields the desired pretilt. This temperature is typically slightly below the maximum imidization temperature.[11] |
| Inconsistent Rubbing Strength | For rubbed polyimide layers, the strength of the rubbing process can alter the pretilt angle.[12] A stronger rubbing generally leads to a lower pretilt angle.[12] |
| Mixing of Alignment Polyimides | The pretilt angle can be controlled by mixing polyimides that induce horizontal and vertical alignment. The final pretilt angle will depend on the concentration ratio of the two polyimides.[12][15] Ensure the mixing ratio is accurate and the solution is homogeneous. |
Quantitative Data Summary
The following table summarizes the influence of different experimental parameters on key liquid crystal cell properties. The exact values are highly dependent on the specific aniline derivatives, polyimide structures, and liquid crystal materials used.
| Parameter Influenced | Influencing Factor | General Trend |
| Pretilt Angle | Polyimide Side Chains | Long alkyl/fluorinated side chains tend to induce vertical alignment (high pretilt angle). |
| Curing Temperature | An optimal curing temperature exists to achieve a specific pretilt angle. Over-baking can decrease the pretilt angle for vertically aligned systems.[12] | |
| Rubbing Strength | Increasing rubbing strength generally decreases the pretilt angle.[12] | |
| Mixing H- and V-PIs | Increasing the concentration of vertical alignment polyimide (V-PI) in a mixture with horizontal alignment polyimide (H-PI) increases the pretilt angle.[12] | |
| Anchoring Energy | Alignment Method | Photo-alignment can yield different anchoring energies compared to mechanical rubbing. |
| Polymer Structure | The molecular structure of the polyimide, including the aniline derivative, affects the interaction strength with the liquid crystal molecules. | |
| Response Time | Pretilt Angle | The response time is dependent on the pretilt angle, and optimizing it can lead to faster switching.[14] |
| Anchoring Energy | Higher anchoring energy can lead to faster response times.[2] |
Experimental Protocols
Comprehensive Protocol for Twisted Nematic (TN) Liquid Crystal Cell Fabrication
This protocol outlines the key steps for fabricating a standard twisted nematic liquid crystal cell using an aniline derivative-based polyimide alignment layer.
1. Substrate Cleaning:
-
Immerse ITO-coated glass substrates in a detergent solution and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates in an oven at 120°C for at least 20 minutes.[16]
-
Optional: Treat with UV-ozone or oxygen plasma for 10-20 minutes to remove any remaining organic contaminants.
2. Alignment Layer Deposition:
-
Prepare a dilute solution of the poly(amic acid) (synthesized from an aniline derivative) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Spin-coat the poly(amic acid) solution onto the cleaned ITO substrates. A typical two-step process might be 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds to achieve a uniform thin film.
-
Pre-bake the coated substrates on a hot plate at 80-100°C for 10-30 minutes to remove the solvent.
3. Curing (Imidization) of the Alignment Layer:
-
Place the pre-baked substrates in an oven and cure them to convert the poly(amic acid) to polyimide. A typical curing profile is a staged heating process, for example, 150°C for 30 minutes, followed by 180-230°C for 1 hour.[10] The final curing temperature is critical and depends on the specific polyimide.
4. Rubbing of the Alignment Layer:
-
Using a rubbing machine with a velvet or cotton cloth, rub the surface of the polyimide layer in a single direction to create microgrooves and induce anisotropy. The rubbing strength (pressure and speed) should be carefully controlled.
5. Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) around the perimeter of one of the substrates.
-
Place the second substrate on top of the first, with the rubbing directions of the two substrates oriented at 90 degrees to each other for a TN cell.
-
Gently press the substrates together to ensure a uniform cell gap.
-
Cure the sealant by exposing it to UV light.
6. Liquid Crystal Filling:
-
Fill the empty cell with the nematic liquid crystal material via capillary action in a vacuum chamber. To facilitate filling, the liquid crystal can be heated to its isotropic phase.[16]
-
After filling, seal the filling port with a UV-curable sealant.
7. Characterization:
-
Inspect the cell under a polarizing optical microscope to check for alignment uniformity and defects.
-
Measure the electro-optical properties, such as the voltage-transmittance curve, contrast ratio, and response time.
Visualizations
Caption: Experimental workflow for liquid crystal cell fabrication.
Caption: Troubleshooting logic for poor liquid crystal alignment.
Caption: Simplified model of molecular interactions at the alignment interface.
References
- 1. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mura Problem in Display Technology: Understanding, Testing, and Solutions [risingstarlcd.com]
- 4. huaxianjing.com [huaxianjing.com]
- 5. EloTouch Solutions | Support [support.elotouch.com]
- 6. How the mura problem effects the display? [risinglcd.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. OPG [opg.optica.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Alkoxy Aniline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the stability and degradation of alkoxy aniline compounds.
Frequently Asked Questions (FAQs)
Q1: Why has my alkoxy aniline sample changed color from colorless/light yellow to brown?
A1: The discoloration of aniline compounds, including alkoxy anilines, is a common indicator of degradation, primarily due to oxidation.[1][2][3] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.[3][4] The colored impurities are often the result of the formation of compounds like azoxybenzenes, nitrobenzenes, and various polymeric materials.[4][5][6] To ensure the integrity of your experiments, it is crucial to use high-purity, colorless, or light-yellow starting material.
Q2: What are the optimal storage conditions to ensure the stability of alkoxy aniline compounds?
A2: To minimize oxidation and degradation, alkoxy aniline compounds should be stored under an inert atmosphere, such as nitrogen or argon.[4] They should be kept in tightly sealed, amber glass containers to protect them from light and moisture.[4] Refrigerated storage at reduced temperatures is also highly recommended to decrease the rate of chemical degradation.[3][4]
Q3: Can I still use a discolored alkoxy aniline sample for my experiments?
A3: For sensitive applications, it is strongly recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened batch.[4] Using a degraded sample can lead to inconsistent experimental results, low yields, and the formation of unwanted side products, as the impurities can interfere with the intended reaction.[4] Purity should always be verified by an appropriate analytical method like HPLC or GC before use.[4]
Q4: What are the primary degradation pathways for alkoxy aniline compounds?
A4: The primary degradation pathway is oxidation. The amino group is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azoxy compounds.[4][5][6] Other potential degradation pathways include hydrolysis (especially for water-sensitive derivatives) and photolysis (degradation upon exposure to light).[7][8][9] Forced degradation studies are often employed to systematically investigate these pathways.[8][9]
Q5: My synthesis reaction involving an alkoxy aniline is resulting in a low yield. What are the common causes?
A5: Low yields can stem from several factors:
-
Impure Starting Materials: Degraded or impure alkoxy aniline can inhibit the reaction.[10]
-
Reaction Conditions: Non-optimal temperature, incorrect pH, or inefficient catalyst can significantly impact yield.[10][11]
-
Atmospheric Moisture: Some reactions are sensitive to moisture. Using dry solvents and an inert atmosphere is critical.[10]
-
Reactivity: The electronic properties of the specific alkoxy aniline (electron-donating or -withdrawing groups) can affect its nucleophilicity and overall reactivity.[11]
Troubleshooting Guides
Guide 1: Issue - Inconsistent or Inaccurate Analytical Results (HPLC, GC-MS)
This guide helps to identify the root cause of unreliable analytical data for alkoxy aniline compounds.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | An alkoxy aniline sample may degrade after preparation, especially if exposed to light or air. Analyze samples promptly and store them under appropriate conditions (dark, cold, inert atmosphere).[4][10] |
| Improper Sample Preparation | Ensure the sample is fully dissolved in a suitable, dry solvent. Filter the sample before injection to remove any particulate matter that could interfere with the analysis.[10] |
| Contaminated Solvents/Reagents | Use high-purity (e.g., HPLC-grade) solvents for sample preparation and mobile phases. Impurities in solvents can introduce extraneous peaks or cause degradation. |
| Detector Saturation | If chromatographic peaks are flattened at the top, the detector is likely saturated. Dilute the sample to an appropriate concentration and re-inject.[10] |
| Method Specificity | The analytical method may not be stability-indicating, meaning it cannot separate the intact compound from its degradation products. A forced degradation study is required to develop and validate a stability-indicating method.[7][9] |
Guide 2: Issue - Low or No Yield During Synthesis
Follow this workflow to diagnose and resolve low-yield issues in reactions involving alkoxy anilines.
Caption: Troubleshooting workflow for low-yield synthesis reactions.
Quantitative Data on Stability and Degradation
Forced degradation studies are critical for understanding the stability of a drug substance.[8] The conditions are often more severe than accelerated stability testing to identify potential degradation products.[9][12]
Table 1: General Conditions for Forced Degradation Studies
This table outlines typical stress conditions used in forced degradation studies as recommended by ICH guidelines. The extent of degradation is typically targeted at 5-20%.[12]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temperature or 50-60°C.[12] | To test for susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temperature or 50-60°C.[12] | To test for susceptibility to degradation in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature.[12] | To mimic oxidative degradation by air.[9] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or high humidity.[8][12] | To evaluate stability at elevated temperatures. |
| Photostability | Exposure to a combination of UV and visible light (per ICH Q1B guidelines).[12] | To assess degradation upon exposure to light. |
| Anhydrous Conditions | For water-sensitive compounds, stress is applied using anhydrous organic solutions (e.g., with AIBN in THF/Hexane).[7] | To identify degradation pathways that are not hydrolysis-dependent.[7] |
Table 2: Example of Aniline Oxidation Selectivity
The selectivity of aniline oxidation can be highly dependent on reaction conditions, such as the strength of the base used.
| Aniline Substrate | Base | Oxidant | Primary Product | Yield | Reference |
| Aniline | NaOAc (weak base) | H₂O₂ | Azoxybenzene | 78% | [5][6] |
| Aniline | NaF (weak base) | H₂O₂ | Azoxybenzene | 96% | [5][6] |
| Aniline | NaOMe (strong base) | H₂O₂ | Nitrobenzene | High Yield | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol describes a general procedure for subjecting an alkoxy aniline compound to oxidative stress.
Objective: To identify degradation products resulting from oxidation.
Materials:
-
Alkoxy aniline compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks, pipettes
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the alkoxy aniline compound at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.[12]
-
Stress Application: Transfer a known volume of the stock solution to a reaction vial. Add an equal volume of 3% H₂O₂.
-
Incubation: Store the vial in the dark at room temperature. A control sample (alkoxy aniline solution with water instead of H₂O₂) should be stored under the same conditions.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (if necessary): If the reaction is rapid, it may need to be stopped by adding a quenching agent or by significant dilution with the mobile phase.
-
Analysis: Dilute the samples appropriately and analyze them using a validated, stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control and a reference standard. Identify and quantify any degradation products. Calculate the percentage of degradation of the parent compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an alkoxy aniline sample.
Objective: To determine the purity of an alkoxy aniline and detect any impurities or degradation products.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (or a buffer like phosphate buffer). The exact ratio should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at a wavelength where the alkoxy aniline has maximum absorbance.
-
Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a reference standard solution of the high-purity alkoxy aniline at a known concentration (e.g., 0.1 mg/mL) in the mobile phase or a suitable solvent.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard. Ensure it is fully dissolved and filter it through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Generalized oxidative degradation pathway for alkoxy anilines.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Long-Chain Aniline Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude long-chain aniline derivatives?
A1: Crude samples of long-chain aniline derivatives can contain a variety of impurities arising from the synthesis and workup process. These often include:
-
Unreacted starting materials: Residual long-chain alkyl halides or nitroaromatics.
-
Byproducts from side reactions: Isomeric products (e.g., ortho-, meta-, para-isomers), over-alkylated or under-alkylated anilines.[1][2]
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation products: Long-chain anilines can be susceptible to oxidation, leading to the formation of colored impurities.[3] This is often observed as a darkening of the product over time.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: My long-chain aniline derivative is a dark oil or solid. How can I decolorize it?
A2: Discoloration, often a yellow to brown hue, is typically due to oxidized impurities.[3] A common and effective method for decolorization is to use activated carbon during recrystallization. After dissolving your crude product in a suitable hot solvent, a small amount of activated carbon can be added. The mixture is then briefly heated before being hot-filtered to remove the carbon and the adsorbed colored impurities.[3]
Q3: How do I choose the right purification technique for my long-chain aniline derivative?
A3: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is an excellent method for solid derivatives if a suitable solvent can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4] It is effective at removing small amounts of impurities.
-
Column Chromatography: This is a versatile technique for both solid and oily compounds and is particularly useful for separating isomers or compounds with similar polarities.[5] For non-polar, long-chain derivatives, normal-phase chromatography with a silica gel stationary phase is common.[6]
-
Acid-Base Extraction: This is a powerful technique for separating basic aniline derivatives from neutral or acidic impurities. The aniline is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.[7]
-
Distillation: For liquid long-chain aniline derivatives that are thermally stable, vacuum distillation can be an effective method for purification.
Q4: I'm having trouble separating positional isomers of my long-chain aniline derivative. What can I do?
A4: Separating positional isomers can be challenging due to their similar physical properties.
-
In Column Chromatography:
-
Optimize the mobile phase: A shallow gradient elution can be more effective than an isocratic one.[8] Experiment with different solvent systems to maximize the difference in polarity between the isomers.
-
Change the stationary phase: A phenyl-hexyl stationary phase can offer different selectivity compared to standard silica or C18 columns through π-π interactions.[8]
-
-
In HPLC:
-
Vary the organic modifier: Switching between acetonitrile and methanol can alter selectivity.[9]
-
Adjust the mobile phase pH: For ionizable compounds like anilines, small changes in pH can significantly impact retention and separation.[9]
-
Consider a different column: Phenyl-based columns are often effective for separating aromatic positional isomers.[2]
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is too concentrated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.[10] | |
| The compound is significantly impure. | Consider a preliminary purification by column chromatography or acid-base extraction. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and cool again.[11] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12] | |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution.[13] |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtering. | |
| The product is more soluble in the chosen solvent than initially thought. | Cool the solution in an ice bath to maximize crystal formation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is not optimal. | Adjust the solvent system. For normal-phase chromatography, start with a low polarity eluent and gradually increase the polarity.[5] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed evenly without any air bubbles or cracks. | |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of the mobile phase or a non-polar solvent and load it onto the column in a narrow band. For less soluble compounds, dry loading can be effective.[14] | |
| The compound is stuck on the column. | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol or another polar solvent may be necessary. |
| The compound is acidic or basic and is strongly interacting with the silica gel. | For basic compounds like anilines, add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase to reduce peak tailing and improve elution.[8] | |
| The compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Use a less polar solvent system. |
| Peak tailing is observed. | Secondary interactions between the basic aniline and acidic silanol groups on the silica gel. | Add a competing base, such as triethylamine, to the mobile phase.[8] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column.[8] |
Quantitative Data on Purification
The following table summarizes representative purity levels achieved for aniline derivatives using different purification techniques. Note that optimal conditions and results will vary depending on the specific long-chain aniline derivative and the nature of the impurities.
| Purification Method | Analyte | Initial Purity | Final Purity | Analytical Method |
| Flash Column Chromatography | Linalool (test sample) | ~80% | 97-99% | GC |
| HPLC | Aniline and N-methylaniline | Not specified | >99.9% (by linearity) | HPLC |
| Recrystallization | Acetanilide | Crude | Not specified (qualitative improvement) | Melting Point |
Note: Specific quantitative data for the purity of long-chain aniline derivatives is often proprietary or not widely published. The values presented are illustrative of the effectiveness of these techniques.
Experimental Protocols
Protocol 1: Recrystallization of a Solid Long-Chain Aniline Derivative
-
Solvent Selection: In separate test tubes, add a small amount of the crude product. Add a few drops of different solvents (e.g., ethanol, hexane, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of a Long-Chain Aniline Derivative
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common mobile phase for long-chain anilines is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column (dry loading).[14]
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified long-chain aniline derivative.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. The basic aniline derivative will react with the acid to form a water-soluble salt and move into the aqueous layer.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the aniline derivative.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 9). The aniline derivative will precipitate out as the free base.[3]
-
Back Extraction: Extract the precipitated aniline derivative back into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent by rotary evaporation to obtain the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with p-Hexadecyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with p-Hexadecyloxyaniline. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my chosen organic solvent. What should I do?
A1: Difficulty in dissolving this compound is often due to its long C16 alkyl chain, which imparts significant hydrophobicity. If you are experiencing precipitation or insolubility in an organic solvent, consider the following troubleshooting steps:
-
Solvent Polarity: While "like dissolves like" is a general rule, the polarity match between this compound and the solvent must be optimal. Solvents like DMSO and DMF are often good starting points due to their ability to dissolve a wide range of compounds.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution. It is often more effective to work with a lower, fully dissolved concentration than a higher, partially dissolved one.
-
Temperature: Gently warming the solution while stirring can significantly increase solubility. However, ensure that this compound is stable at the elevated temperature to avoid degradation.
-
Purity of the Compound: Impurities can sometimes be less soluble and hinder the dissolution of the main compound. If possible, re-purify your this compound.
Q2: My this compound precipitates out of solution when I add my aqueous buffer to the organic stock solution. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the overall solvent polarity changes drastically, reducing the solubility of the hydrophobic compound. Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single large dilution, try a stepwise dilution. Gradually add the aqueous buffer to your organic stock solution while vortexing or stirring vigorously to allow for gradual equilibration.
-
Adjust Co-solvent Percentage: The final concentration of the organic co-solvent in your aqueous solution may be too low. You can try increasing the percentage of the organic co-solvent. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent, as high concentrations can be toxic.
-
pH Adjustment: The aniline group in this compound is weakly basic. Adjusting the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5-6) may increase its solubility by protonating the amine group. However, be aware that extreme pH values can cause hydrolysis or degradation.
-
Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.
Q3: What are more advanced methods to improve the aqueous solubility of this compound for biological assays?
A3: For challenging cases, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound:
-
Co-solvency: This technique involves using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the solubility of a hydrophobic compound.
-
Solid Dispersion: The compound is dispersed in a solid hydrophilic polymer matrix at a molecular level. This can improve the dissolution rate and apparent solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., lipid-based nanoparticles or polymeric nanoparticles) can improve its aqueous dispersibility and facilitate its delivery in biological systems.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in Organic Solvents
| Possible Cause | Troubleshooting Step |
| Low solubility in the chosen solvent | Consult the solvent selection table below. Consider using a solvent with a more appropriate polarity, such as DMSO or DMF, as a starting point. |
| Concentration is too high | Prepare a more dilute stock solution. Determine the approximate solubility by preparing a saturated solution and quantifying the dissolved portion. |
| Temperature effect | Gently warm the solution (e.g., to 30-40 °C) while stirring. Ensure the compound is stable at this temperature. |
| Impure compound | Re-purify the compound using an appropriate technique like recrystallization or column chromatography. |
Issue 2: Precipitation Upon Addition of Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | This is the most likely cause. The addition of water reduces the overall solvating power of the solvent system for a hydrophobic compound. |
| pH of the buffer | The pH of the aqueous phase can impact the solubility of the weakly basic aniline group. Test a range of buffer pH values (e.g., 5.0, 6.0, 7.0, 7.4). |
| Co-solvent percentage is too low | Increase the percentage of the organic co-solvent in the final solution. Be mindful of the tolerance of your experimental system to the organic solvent (typically <1% for cell-based assays). |
| "Salting out" effect | High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, try using a buffer with a lower salt concentration. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
The following table provides a qualitative guide to the solubility of this compound in various organic solvents at room temperature. For quantitative applications, it is recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Insoluble | The long alkyl chain makes it highly hydrophobic. |
| Methanol | 6.6 | Sparingly Soluble | May require heating to dissolve higher concentrations. |
| Ethanol | 5.2 | Sparingly Soluble | Similar to methanol, heating can improve solubility. |
| Acetone | 5.1 | Soluble | A good solvent for many organic compounds. |
| Dichloromethane (DCM) | 3.4 | Soluble | A common solvent for organic synthesis and purification. |
| Tetrahydrofuran (THF) | 4.2 | Very Soluble | Often a good choice for dissolving nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent with excellent solvating power. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent, widely used for preparing stock solutions for biological assays. |
Polarity index values are approximate and can vary slightly depending on the scale used.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Co-solvency
This protocol describes a general method for preparing a stock solution of this compound in an organic solvent and its subsequent dilution into an aqueous buffer for in vitro studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: a. Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles.
-
Determine the Maximum Tolerated Co-solvent Concentration: a. Before your main experiment, determine the highest concentration of DMSO that does not cause adverse effects in your experimental system (e.g., cell toxicity). This is typically between 0.1% and 1% (v/v).
-
Prepare the Final Working Solution: a. Perform a serial dilution of the concentrated stock solution in the aqueous buffer. b. To minimize precipitation, add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. c. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
Protocol 2: Synthesis of a this compound-based Liquid Crystal (Schiff Base Formation)
This protocol outlines the synthesis of a Schiff base liquid crystal from this compound and an appropriate aldehyde.
Materials:
-
This compound
-
4-(Benzyloxy)benzaldehyde
-
Absolute ethanol
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 molar equivalent of this compound in a minimal amount of absolute ethanol with gentle heating and stirring.
-
In a separate flask, dissolve 1 molar equivalent of 4-(benzyloxy)benzaldehyde in absolute ethanol.
-
Add the 4-(benzyloxy)benzaldehyde solution to the this compound solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.
-
Characterize the product using techniques such as NMR, FT-IR, and Differential Scanning Calorimetry (DSC) to determine its transition temperatures.
Mandatory Visualizations
Troubleshooting "oiling out" during crystallization of aniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of "oiling out" during the crystallization of aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the crystallization of my aniline derivative?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil") rather than a solid crystalline material.[1] This is problematic for several reasons:
-
Purity: The oil droplets can act as a separate liquid phase that may preferentially dissolve impurities, leading to a final solid product with lower purity.
-
Physical Form: The solidified oil is often an amorphous solid or a glass rather than a crystalline solid, which can negatively impact downstream processing, stability, and bioavailability.
-
Handling: Oily products are often sticky and difficult to filter, dry, and handle.
Aniline and its derivatives can be prone to oiling out due to their structural characteristics and the types of impurities commonly present from their synthesis.
Q2: What are the primary causes of oiling out when crystallizing aniline derivatives?
A2: Several factors can contribute to an aniline derivative oiling out from solution:
-
High Supersaturation: Rapidly cooling the solution or quickly adding an anti-solvent can create a high level of supersaturation, where the concentration of the aniline derivative far exceeds its saturation point. This kinetically favors the formation of a disordered, liquid-like state (the oil) over the more ordered process of crystal nucleation and growth.
-
Low Melting Point of the Solute: If the melting point of the aniline derivative (especially when impure) is lower than the temperature of the crystallization solution, it will separate as a molten liquid. Impurities often depress the melting point of a compound, increasing the likelihood of oiling out.
-
Presence of Impurities: Impurities from the synthesis of aniline derivatives, such as unreacted starting materials, byproducts, or colored oxidation products from storage, can interfere with the crystal lattice formation and promote oiling out.[5][6]
Q3: My aniline derivative has oiled out. What immediate steps can I take to salvage the experiment?
A3: If you observe oiling out, you can often remedy the situation without starting over:
-
Reheat and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent to redissolve the oil.
-
Slow Cooling: Once the oil is redissolved, allow the solution to cool much more slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature.[1]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of the pure crystalline aniline derivative, add a seed crystal to the slightly supersaturated solution to initiate crystallization.[1]
Q4: How can I prevent oiling out from occurring in the first place?
A4: Proactive measures can significantly reduce the risk of oiling out:
-
Careful Solvent Selection: Choose a solvent or solvent system where your aniline derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For aniline derivatives, common choices include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.[1]
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate is crucial for allowing sufficient time for crystal nucleation and growth.
-
Use of Seed Crystals: Introducing seed crystals at a point of slight supersaturation can guide the crystallization process and bypass the kinetic barrier to nucleation that can lead to oiling out.[7]
-
Lower Initial Concentration: Using a slightly more dilute solution (i.e., more solvent) can sometimes prevent the level of supersaturation from becoming high enough to cause oiling out.
-
Purification Prior to Crystallization: If your crude aniline derivative is highly impure, consider a preliminary purification step, such as column chromatography or treatment with activated charcoal to remove colored impurities.[1][5]
Troubleshooting Guide
The following diagram outlines a systematic approach to troubleshooting oiling out during the crystallization of aniline derivatives.
Caption: A workflow for troubleshooting "oiling out".
Data Presentation: Solvent Screening for Aniline Derivatives
When selecting a suitable crystallization solvent, a systematic screening process is recommended. The following table provides a template for recording observations. The ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures.
| Solvent System | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation on Cooling | Observations (e.g., Oiling Out, Color) |
| Ethanol | Low | High | Yes, slow formation | Good quality crystals |
| Toluene | Very Low | Moderate | Yes, very slow | Small needles |
| Ethanol/Water (9:1) | Low | High | Yes, rapid formation | Check for oiling |
| Toluene/Hexane (1:1) | Very Low | High | Yes | Potential for oiling |
| Water | Insoluble | Low | No | Not a suitable solvent |
Experimental Protocols
Protocol 1: General Recrystallization of an Aniline Derivative
This protocol outlines a general procedure for the recrystallization of a solid aniline derivative.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude aniline derivative in various solvents (e.g., ethanol, methanol, toluene, and mixed solvent systems like ethanol/water) at room temperature and upon heating.[1]
-
Dissolution: Place the crude aniline derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Seeding to Induce Crystallization
This protocol describes how to use seed crystals to promote crystallization and avoid oiling out.
-
Prepare a Saturated Solution: Following steps 1-4 of the general recrystallization protocol, prepare a hot, saturated solution of your aniline derivative.
-
Cool to Supersaturation: Allow the solution to cool slowly. The point of supersaturation is typically just below the temperature at which the solution is fully saturated.
-
Introduce Seed Crystals: Add one or two small, pure crystals of the aniline derivative to the supersaturated solution.
-
Observe Crystal Growth: The seed crystals will act as templates for further crystal growth. Continue to cool the solution slowly to allow for the formation of well-defined crystals.
-
Isolate Crystals: Once crystallization is complete, isolate the crystals as described in the general protocol (steps 6-8).
The following diagram illustrates the decision-making process for employing seeding.
Caption: Decision tree for using seed crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. nva.sikt.no [nva.sikt.no]
Technical Support Center: Purifying Aniline Compounds with Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of aniline compounds using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of aniline compounds, presented in a question-and-answer format.
Issue 1: Poor Separation or No Elution of the Aniline Compound
-
Q: My aniline compound is sticking to the column and won't elute, or the separation from impurities is very poor. What's happening?
A: This is a frequent problem when purifying basic compounds like anilines on standard silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can strongly interact with the basic amino group of aniline, leading to irreversible adsorption or significant peak tailing.[1][2] To address this, you can either deactivate the silica gel or use an alternative stationary phase.[3]
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent system.[4][5] A common starting point is to add 0.1-1% TEA to the mobile phase.[6] It's crucial to first test the stability of your compound with TEA using Thin Layer Chromatography (TLC).[6]
-
Use Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds like aniline.[3]
-
Use Reversed-Phase Chromatography: For some anilines, reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, can provide better results.
-
Issue 2: Peak Tailing or Streaking
-
Q: My aniline compound is coming off the column, but the peaks are broad and tailing. How can I improve the peak shape?
A: Peak tailing is a common issue when purifying anilines on silica gel and is often caused by the interaction between the basic aniline and acidic silanol groups.[7] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Solutions:
-
Mobile Phase Modification: As with the issue of strong retention, adding a basic modifier like triethylamine (TEA) to the mobile phase can significantly reduce tailing by competing with the aniline for interaction with the active sites on the silica.[2][4]
-
Mobile Phase pH Adjustment (for HPLC): In reversed-phase HPLC, adjusting the pH of the mobile phase is critical. For weakly basic anilines, increasing the mobile phase pH can suppress the ionization of the analyte and improve peak shape.
-
Column Choice (for HPLC): Using a column with low silanol activity can also mitigate tailing.[8]
-
Issue 3: Compound Decomposition
-
Q: I suspect my aniline compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive aniline derivatives.[9] Aniline itself can also be prone to oxidation, which can be exacerbated by the high surface area of the stationary phase.[10]
Solutions:
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots or streaking that wasn't present in the initial spot, your compound is likely unstable on silica.[9]
-
Deactivation of Silica Gel: Neutralizing the silica gel with triethylamine as described above can prevent acid-catalyzed decomposition.[5][11] You can prepare a slurry of silica gel in a solvent containing TEA, then evaporate the solvent to get deactivated silica.[11]
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or Florisil®.[9]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for purifying an aniline derivative on a silica gel column?
A1: A common starting point for many organic compounds, including aniline derivatives, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] A typical starting ratio to test on TLC is 1:1 hexane:ethyl acetate.[3] Based on the resulting Rf value, you can then adjust the polarity. For an ideal separation, the Rf of the target compound on TLC should be between 0.25 and 0.35.[12] If your aniline is particularly polar, a system like dichloromethane/methanol might be necessary.[13] Remember to consider adding a small amount of triethylamine (0.1-1%) to your solvent system to prevent tailing.[4]
-
Q2: How do I perform a dry loading of my aniline sample?
A2: Dry loading is recommended when your crude sample does not dissolve well in the initial mobile phase.[14]
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[12]
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12][14]
-
Gently and evenly add this powder to the top of your packed column.[12]
-
-
Q3: Can I use a gradient elution for purifying my aniline compound?
A3: Yes, a gradient elution can be very effective, especially for complex mixtures with components of varying polarities.[5] You would start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This allows for the elution of less polar impurities first, followed by your target aniline, and then more polar impurities.
Experimental Protocols
Protocol 1: General Procedure for Purifying an Aniline Derivative by Flash Column Chromatography
This protocol provides a general workflow for the purification of an aniline derivative using flash column chromatography with silica gel.
-
Solvent System Selection using TLC:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For example, 9:1, 4:1, 1:1 hexanes:ethyl acetate. Add 0.5% triethylamine (TEA) to each system to prevent peak tailing.[4]
-
Dissolve a small amount of your crude product in a volatile solvent.
-
Spot the crude mixture onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the plates under a UV lamp. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 and good separation from impurities.[12]
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (about 0.5 cm).[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting every few fractions on a TLC plate, alongside a spot of the original crude mixture.[4]
-
Develop the TLC plate in the solvent system chosen in step 1.
-
Identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the product under high vacuum to remove any residual solvent.[12]
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (70-230 or 230-400 mesh) | Standard choice for normal-phase chromatography.[4] |
| Alumina (neutral or basic) | Alternative for basic compounds to avoid strong interactions.[3] | |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol groups, reducing tailing and decomposition.[4] |
| TLC Rf of Target Compound | 0.25 - 0.35 | Optimal for good separation on the column.[12] |
| Silica Gel to Crude Product Ratio (by weight) | 30:1 to 100:1 | Depends on the difficulty of the separation. |
| Sample Loading (Dry) | 2-3 times the weight of crude product in silica | Ensures a concentrated band at the start of the chromatography.[12] |
Visualizations
Caption: Workflow for the purification of aniline compounds by column chromatography.
Caption: Troubleshooting decision tree for aniline purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of p-Hexadecyloxyaniline and p-Dodecyloxyaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of p-Hexadecyloxyaniline and p-Dodecyloxyaniline, two long-chain alkoxy aniline derivatives. These compounds serve as crucial intermediates in the synthesis of a wide range of functional materials, including liquid crystals and potentially bioactive molecules. This document outlines their physicochemical properties, synthesis, and potential applications, with a focus on their liquid crystalline behavior and relevance in medicinal chemistry. Experimental data from relevant studies are presented to facilitate an objective comparison.
Physicochemical Properties
The defining difference between this compound and p-Dodecyloxyaniline is the length of their alkoxy chains, which significantly influences their physical properties such as molecular weight and melting point. These characteristics, in turn, affect their solubility, reactivity, and the properties of the materials derived from them.
| Property | This compound | p-Dodecyloxyaniline |
| Molecular Formula | C₂₂H₃₉NO | C₁₈H₃₁NO |
| Molecular Weight | 333.55 g/mol [1][2] | 277.45 g/mol |
| CAS Number | 7502-06-9[1] | 65039-19-2 |
| Appearance | Solid | Solid |
| Melting Point | 59-61 °C | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Synthesis of p-Alkoxyanilines
A common and effective method for the synthesis of p-alkoxyanilines is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by the nucleophilic substitution of an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis of p-Alkoxyanilines
This protocol outlines the general procedure for synthesizing p-alkoxyanilines, which can be adapted for both this compound and p-Dodecyloxyaniline.
Materials:
-
p-Aminophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
1-Bromohexadecane (for this compound) or 1-Bromododecane (for p-Dodecyloxyaniline)
-
Ethanol
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Deprotonation of p-Aminophenol:
-
In a round-bottom flask, dissolve p-aminophenol in ethanol.
-
Add a stoichiometric equivalent of a strong base, such as NaOH or KOH, to the solution.
-
Stir the mixture at room temperature until the p-aminophenol is completely deprotonated to form the corresponding phenoxide salt.
-
-
Alkylation Reaction:
-
To the solution of the phenoxide salt, add a stoichiometric equivalent of the appropriate alkyl halide (1-bromohexadecane or 1-bromododecane).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the specific reactants but is typically several hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude p-alkoxyaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure product.
-
Caption: General workflow for the synthesis of p-alkoxyanilines.
Comparative Performance in Liquid Crystal Applications
p-Alkoxyanilines are pivotal precursors in the synthesis of Schiff base liquid crystals. The length of the alkoxy chain is a determining factor in the mesomorphic properties of the resulting compounds, such as the type of liquid crystal phase and the transition temperatures.
| Derivative from p-Alkoxyaniline (n) | SmC-SmA Transition (°C) | SmA-N Transition (°C) | N-I Transition (°C) |
| n-Octyl (8) | 134.1 | 160.2 | 196.3 |
| n-Decyl (10) | 136.2 | 158.1 | 192.5 |
| n-Dodecyl (12) | 138.0 | 155.3 | 188.1 |
| n-Hexadecyl (16) | 140.5 | 150.1 | 180.4 |
| (Data adapted from a study on a homologous series of Schiff base derivatives for illustrative purposes) |
This trend suggests that this compound, with its longer alkyl chain, would likely impart a lower clearing point and potentially a broader smectic phase range to its derivatives compared to those derived from p-Dodecyloxyaniline.
Experimental Protocol: Characterization of Liquid Crystal Phases
The mesomorphic properties of liquid crystalline materials are typically characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM):
-
A small sample of the compound is placed between a microscope slide and a coverslip.
-
The sample is heated on a hot stage.
-
As the sample is heated and cooled, it is observed through cross-polarizers.
-
Different liquid crystal phases will exhibit characteristic textures, and the temperatures at which these textures change are recorded as the phase transition temperatures.
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample is placed in an aluminum pan, and an empty pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, providing precise transition temperatures and enthalpy values.
Relevance in Drug Development and Biological Activity
Long-chain aniline derivatives are being explored for various applications in drug development due to their potential biological activities. The lipophilic nature imparted by the long alkyl chains can influence a molecule's ability to cross cell membranes.
While specific antimicrobial or cytotoxic data for this compound and p-Dodecyloxyaniline are limited in publicly available literature, related long-chain aromatic amines and their derivatives have shown promise. For example, some aniline derivatives have been investigated for their antimicrobial properties.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Furthermore, these anilines serve as building blocks for more complex molecules with potential therapeutic applications. For instance, they can be used to synthesize Schiff bases, which have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The length of the alkoxy chain can modulate the lipophilicity and, consequently, the biological activity of the final compound.
A general workflow for the synthesis of biologically active Schiff bases from p-alkoxyanilines is depicted below.
Caption: Synthesis and screening of Schiff bases from p-alkoxyanilines.
Conclusion
This compound and p-Dodecyloxyaniline are valuable chemical intermediates with distinct properties primarily dictated by their alkyl chain length.
-
For Liquid Crystal Applications: The choice between the two will depend on the desired mesomorphic properties of the final product. This compound is expected to favor the formation of more ordered smectic phases and result in materials with lower clearing points compared to p-Dodecyloxyaniline.
-
For Drug Development: Both compounds offer a scaffold for the synthesis of potentially bioactive molecules. The difference in their lipophilicity can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the target compounds. The longer hexadecyl chain may enhance membrane permeability, which could be advantageous or disadvantageous depending on the desired biological target and toxicity profile.
Further experimental investigation is warranted to fully elucidate the specific performance characteristics of these two compounds in various applications and to directly compare their biological activities. This guide serves as a foundational resource for researchers and developers working with these versatile long-chain alkoxy anilines.
References
The Influence of Alkyl Chain Length on Liquid Crystal Phase Transitions: A Comparative Guide
The transition temperatures and the types of phases exhibited by liquid crystalline materials are critically dependent on their molecular structure. Among the various structural modifications, the length of the flexible alkyl chains attached to a rigid molecular core is a key determinant of the mesomorphic properties. This guide provides a comprehensive comparison of the effect of alkyl chain length on the phase transitions of a well-studied homologous series of liquid crystals, the 4-alkyl-4'-cyanobiphenyls (nCB), supported by experimental data and detailed methodologies.
General Trends and the "Odd-Even" Effect
Increasing the length of the alkyl chain in a homologous series of liquid crystals generally leads to a stabilization of more ordered mesophases, such as the smectic phase, at the expense of the less ordered nematic phase. This is because longer, more flexible chains promote intermolecular interactions that favor the formation of layered structures characteristic of smectic phases.
A notable phenomenon observed in many liquid crystal homologous series is the "odd-even" effect. This refers to the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain (n) changes from odd to even. Typically, the nematic-isotropic (N-I) transition temperature shows a regular oscillation, with compounds having an even number of carbons in the alkyl chain exhibiting higher clearing points than those with an odd number of carbons. This effect is attributed to the anisotropy of molecular shape, where the orientation of the terminal C-C bond in the alkyl chain relative to the long molecular axis differs for odd and even chain lengths, affecting the overall molecular packing and intermolecular forces.
Comparative Data: The 4-alkyl-4'-cyanobiphenyl (nCB) Homologous Series
The 4-alkyl-4'-cyanobiphenyl (nCB) series is a classic example used to illustrate the effect of alkyl chain length on liquid crystal behavior. The table below summarizes the experimentally determined phase transition temperatures for the nCB homologous series.
| Compound (nCB) | n | Alkyl Chain Length | Crystal to Nematic/Smectic A (T_CN/T_CA) (°C) | Smectic A to Nematic (T_AN) (°C) | Nematic to Isotropic (T_NI) (°C) |
| 1CB | 1 | Methyl | 45 | - | 24 |
| 2CB | 2 | Ethyl | 34 | - | 42 |
| 3CB | 3 | Propyl | 59 | - | 35 |
| 4CB | 4 | Butyl | 47 | - | 47 |
| 5CB | 5 | Pentyl | 24 | - | 35.3 |
| 6CB | 6 | Hexyl | 14.5 | - | 29 |
| 7CB | 7 | Heptyl | 30 | - | 42.5 |
| 8CB | 8 | Octyl | 21.5 | 33.5 | 40.5 |
| 9CB | 9 | Nonyl | 41 | 48 | 49.5 |
| 10CB | 10 | Decyl | 45 | 50.5 | - |
| 11CB | 11 | Undecyl | 52 | 56.5 | - |
| 12CB | 12 | Dodecyl | 48 | 58 | - |
Note: The data presented is a compilation from various experimental sources and may show slight variations. The absence of a value indicates that the phase is not observed for that compound.
As the table illustrates, for lower homologues (n=1-7), only the nematic phase is observed. The smectic A phase begins to appear for n=8 and becomes the dominant mesophase for longer chain lengths. The nematic-isotropic transition temperature generally decreases with increasing chain length, accompanied by the characteristic odd-even alternation.
Experimental Protocols
The characterization of liquid crystal phase transitions is primarily conducted using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions in liquid crystals are accompanied by enthalpy changes, which are detected as peaks in the DSC thermogram.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves at least one heating and one cooling cycle to observe the phase transitions.
-
Thermal Cycling: A common procedure involves heating the sample from room temperature to a temperature well above the highest expected transition (isotropic phase) at a constant rate (e.g., 5-10 °C/min). The sample is then held at this temperature for a few minutes to ensure thermal equilibrium and erase any thermal history. Subsequently, the sample is cooled back to the starting temperature at the same rate.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the phase transitions. Endothermic peaks on heating correspond to transitions to a more disordered phase (e.g., crystal to nematic, nematic to isotropic), while exothermic peaks on cooling represent transitions to a more ordered phase. The onset temperature of the peak is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the identification of liquid crystal phases by observing their unique optical textures. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of plane-polarized light into two rays that travel at different velocities.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is then placed over the sample. The slide is heated on a hot stage to the isotropic phase to allow the sample to spread into a thin, uniform film. The sample is then slowly cooled to observe the formation of different mesophases.
-
Microscope Setup: The sample is placed on the hot stage of a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other ("crossed polars").
-
Observation: As the temperature of the sample is controlled by the hot stage, the changes in the optical texture are observed. Isotropic liquids appear dark under crossed polars, while liquid crystalline phases exhibit characteristic bright and colored textures due to their birefringence. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) have distinct textures that can be used for their identification. The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for investigating the effect of alkyl chain length.
Caption: Alkyl chain length's influence on liquid crystal phases.
Comparing the mesomorphic properties of different alkoxy anilines
A comparative analysis of the mesomorphic, or liquid crystalline, properties of various alkoxy anilines reveals a strong dependence on the length of the alkoxy chain, influencing the types of liquid crystal phases observed and their transition temperatures. This guide provides a detailed comparison of several homologous series of alkoxy anilines, supported by experimental data and protocols for characterization techniques.
Mesomorphic Behavior of Alkoxy Aniline Derivatives
The liquid crystalline properties of alkoxy anilines are significantly influenced by their molecular structure, particularly the length of the flexible alkoxy chains. Generally, as the length of the alkoxy chain increases, a wider variety of mesophases, such as nematic and smectic phases, are observed.[1] For instance, in some series, shorter alkoxy chains may only exhibit a nematic phase, while longer chains can induce the formation of smectic A and smectic C phases.[2][3]
The stability of these mesophases is also dependent on the alkoxy chain length. An increase in chain length can lead to an increase in the maximum transition temperatures for induced smectic phases in binary mixtures. However, in some single-component systems, the nematic phase stability may decrease with increasing chain length.[4]
Comparison of Transition Temperatures
The following tables summarize the phase transition temperatures for different homologous series of alkoxy anilines, illustrating the effect of the alkoxy chain length on their mesomorphic properties.
Table 1: Phase Transition Temperatures of N-[4-n-alkyloxy benzylidene]-4'-n-butylanilines
| n (alkoxy chain length) | Nematic to Isotropic (TN-I) (°C) | Smectic A to Nematic (TSmA-N) (°C) | Smectic B to Smectic A (TSmB-SmA) (°C) |
| 1 | - | - | - |
| 2 | - | - | - |
| 4 | - | - | 55.3 (induced) |
| 6 | - | - | 87.8 (induced) |
| 10 | 106.5 (induced) | - | - |
Data extracted from a study on induced smectic phases in binary mixtures.
Table 2: Phase Transition Temperatures of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline (DC9An)
| n (alkoxy chain length) | Crystal to Mesophase (°C) | Smectic C to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 | - | - | - | Yes |
| 2 | - | - | - | Yes |
| 3 | - | - | - | Yes |
| 4 | Yes | Yes | Yes | Yes |
| 5 | Yes | Yes | Yes | Yes |
| 6 | Yes | Yes | Yes | Yes |
| 7 | Yes | Yes | Yes | Yes |
| 8 | - | - | Yes | - |
| 9 | - | - | Yes | - |
| 10 | - | - | Yes | - |
This series shows a transition from purely nematogenic for shorter chains to exhibiting both nematic and smectic phases for intermediate chains, and finally becoming purely smectogenic for longer chains.[2][3]
Table 3: Phase Transition Temperatures of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline)
| Alkoxy Group | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |
| Ethoxy (B2) | 125 | 153 |
| Propoxy (B3) | 118 | 130 |
| Butoxy (B4) | 110 | 128 |
| Pentoxy (B5) | - | - |
| Hexyloxy (B6) | - | - |
| Heptyloxy (B7) | - | - |
Compounds B2, B3, and B4 exhibited a nematic mesophase, while B5, B6, and B7 did not show liquid crystal properties.[5]
Experimental Protocols
The characterization of the mesomorphic properties of alkoxy anilines relies on two primary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases and their transition temperatures based on the unique optical textures they exhibit.
Methodology:
-
A small sample of the alkoxy aniline derivative is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is heated and cooled at a controlled rate, typically 1-10 °C/min.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
Different liquid crystal phases (e.g., nematic, smectic A, smectic C) will exhibit characteristic textures (e.g., schlieren, focal conic, broken focal conic).
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the transition temperatures and the enthalpy changes associated with each phase transition.
Methodology:
-
A small, accurately weighed sample of the alkoxy aniline derivative (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Phase transitions are observed as endothermic (melting, mesophase transitions on heating) or exothermic (crystallization on cooling) peaks in the DSC thermogram.
-
The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[4][6]
Synthesis of Alkoxy Anilines
A general method for the synthesis of Schiff base liquid crystals, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, involves the condensation reaction between an aldehyde and an aniline derivative.[7]
General Synthesis Protocol:
-
Equimolar amounts of the desired 4-alkoxy aniline and 4-substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.
-
A few drops of a catalytic amount of an acid (e.g., glacial acetic acid) can be added.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure alkoxy aniline derivative.[7]
Visualizing the Structure-Property Relationship
The relationship between the molecular structure of alkoxy anilines and their resulting mesomorphic properties can be visualized as a logical workflow.
Caption: Workflow from synthesis to characterization of alkoxy anilines.
This guide provides a foundational understanding of the mesomorphic properties of different alkoxy anilines, emphasizing the critical role of the alkoxy chain length. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of materials science and drug development.
References
- 1. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of p-Hexadecyloxyaniline by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for chemical compounds used in research and drug development. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of p-Hexadecyloxyaniline purity. This comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound
This compound is a chemical intermediate characterized by a long alkyl chain attached to an aniline moiety. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability and reproducibility of experimental results. Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include unreacted starting materials like 4-aminophenol and 1-bromohexadecane, as well as byproducts from over-alkylation or side-chain modifications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely used technique for separating and quantifying components in a mixture, making it a cornerstone for purity analysis in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 70% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the peak area percentage. The following table presents hypothetical results from an HPLC analysis.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Aminophenol (Impurity) | 3.5 | 15,000 | 0.5 |
| 2 | This compound | 15.2 | 2,970,000 | 99.0 |
| 3 | Unknown Impurity | 18.1 | 15,000 | 0.5 |
Purity Calculation (Area %):
Purity = (Area of Main Peak / Total Area of All Peaks) x 100 = (2,970,000 / 3,000,000) x 100 = 99.0%
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.[1] For this compound, ¹H NMR is particularly useful.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[2]
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A single pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Data Presentation: qNMR Purity Analysis
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
The following table summarizes hypothetical results from a qNMR analysis.
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.5 mg |
| Mass of Internal Standard (m_IS) | 2.1 mg |
| Purity of Internal Standard (P_IS) | 99.9% |
| Integral of Analyte Signal (I_analyte) | 2.00 (for 2 aromatic protons) |
| Number of Analyte Protons (N_analyte) | 2 |
| Integral of Internal Standard Signal (I_IS) | 1.00 (for 1 proton) |
| Number of Internal Standard Protons (N_IS) | 1 |
| Molecular Weight of Analyte (MW_analyte) | 333.55 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | 116.07 g/mol |
Purity Calculation:
Purity (%) = (2.00 / 2) * (1 / 1.00) * (333.55 / 116.07) * (2.1 / 10.5) * 99.9 = 98.5%
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR purity analysis of this compound.
Comparison of HPLC and qNMR for Purity Validation
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between signal intensity and the number of nuclei. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Can be performed with a certified internal standard of a different compound.[1] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for identifying and quantifying structurally diverse impurities if their signals are resolved. |
| Sensitivity | Generally higher sensitivity for detecting trace impurities. | Lower sensitivity compared to HPLC, but excellent for quantifying impurities at levels of ~0.1% and above. |
| Information Provided | Purity, number of components, retention times. | Purity, structural confirmation, and identification and quantification of impurities. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, as qNMR requires longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Alternative Purity Assessment Methods
While HPLC and NMR are powerful techniques, other methods can also be employed for the purity assessment of this compound, often providing complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. GC-MS provides excellent separation efficiency and definitive identification of impurities through their mass spectra.[3]
-
Titration: Acid-base titration can be used to determine the total amine content, providing a measure of overall purity with respect to basic impurities.[4] This method, however, is not selective for the target analyte.
Conclusion
Both HPLC and qNMR are robust and reliable methods for the purity validation of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC is ideal for routine quality control, offering high throughput and excellent sensitivity for detecting trace impurities.
-
qNMR serves as a primary analytical method, providing not only a highly accurate purity value but also valuable structural information for the main component and any identifiable impurities, without the need for a specific analyte reference standard.[1]
For comprehensive characterization and the highest level of confidence in the purity of this compound, a combination of orthogonal techniques, such as HPLC and qNMR, is recommended. This approach ensures that a wide range of potential impurities are detected and accurately quantified.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
A Comparative Performance Framework for Novel Hole Transport Materials in OLEDs: Benchmarking Against Established Standards
An objective guide for researchers to evaluate the performance of emerging materials, such as p-Hexadecyloxyaniline, against industry-standard Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
Introduction
Performance Benchmarks for Hole Transport Materials
To objectively assess the potential of a new HTM such as this compound, its performance metrics must be rigorously compared against current industry-standard materials. The following table summarizes key performance indicators for two widely used HTMs: N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and Poly(N-vinylcarbazole) (PVK). A placeholder column is included for "this compound" to facilitate the direct comparison of experimentally obtained data.
| Performance Metric | TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine) | PVK (Poly(N-vinylcarbazole)) | This compound |
| Luminous Efficiency (cd/A) | ~2.5 - 4.0 | ~2.0 - 3.5 | User-defined |
| Current Efficiency (cd/A) | > 3.0 | > 2.0 | User-defined |
| Power Efficiency (lm/W) | ~1.5 - 3.0 | ~1.0 - 2.5 | User-defined |
| External Quantum Efficiency (%) | ~3 - 5 | ~2 - 4 | User-defined |
| Turn-on Voltage (V) | < 5 | < 6 | User-defined |
| Maximum Luminance (cd/m²) | > 10,000 | > 8,000 | User-defined |
| Operational Lifetime (T₅₀ at 100 cd/m²) | > 1,000 hours | > 500 hours | User-defined |
| HOMO Level (eV) | ~ -5.1 | ~ -5.8 | User-defined |
| Hole Mobility (cm²/Vs) | ~ 10⁻³ | ~ 10⁻⁶ | User-defined |
Note: The values for TPD and PVK are typical ranges reported in the literature and can vary depending on the specific device architecture, emissive layer, and fabrication conditions.
Experimental Protocols
To ensure a fair and accurate comparison, all materials should be tested under identical experimental conditions. The following section outlines a standard protocol for the fabrication and characterization of a double-layer OLED device.
Substrate Preparation
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for optimal device performance. A standard procedure is as follows:
-
Sequentially sonicate the ITO substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Immediately transfer the cleaned substrates to a plasma chamber for oxygen plasma treatment to enhance the work function of the ITO and improve hole injection.
Hole Transport Layer (HTL) Deposition
The HTL is deposited onto the cleaned ITO substrate. For a comparative study, different HTLs (e.g., TPD, PVK, and this compound) would be used.
-
For small molecules (e.g., TPD, this compound): Thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr) is the standard deposition method. The thickness of the HTL should be precisely controlled, typically in the range of 30-50 nm.
-
For polymers (e.g., PVK): Spin coating is a common technique. A solution of the polymer in a suitable solvent (e.g., chlorobenzene) is dispensed onto the substrate, which is then spun at a high speed to create a uniform thin film. The film is subsequently baked to remove residual solvent.
Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition
Following the HTL deposition, the emissive and electron transport layers are sequentially deposited. A common material for both is Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Deposition Method: Thermal evaporation under high vacuum.
-
Typical Thickness: 40-60 nm.
Cathode Deposition
A low work function metal or alloy is used as the cathode. A common choice is a bilayer of Lithium Fluoride (LiF) followed by Aluminum (Al).
-
Deposition Method: Thermal evaporation under high vacuum.
-
Typical Thickness: 1 nm for LiF and 100 nm for Al.
Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the completed devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Characterization
The performance of the fabricated OLEDs should be characterized using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector. From this data, the turn-on voltage, current efficiency, luminous efficiency, and power efficiency can be calculated.
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and purity.
-
External Quantum Efficiency (EQE): Determined from the J-V-L data and the EL spectrum.
-
Operational Lifetime: Measured by monitoring the luminance decay over time at a constant current density.
Visualizing the Process: Diagrams
To further clarify the experimental workflow and the fundamental structure of the device, the following diagrams are provided.
Caption: A generalized schematic of a multilayer OLED device structure.
Caption: A typical workflow for the fabrication and characterization of OLED devices.
A Comparative Guide to p-Hexadecyloxyaniline and Other Precursors for Smectic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-Hexadecyloxyaniline and its shorter-chain homologues as precursors for the synthesis of smectic liquid crystals. The selection of a suitable precursor is critical in tuning the mesomorphic properties of the final material, influencing factors such as the operational temperature range and the specific smectic phase exhibited. This document presents experimental data to facilitate informed decisions in the design and synthesis of liquid crystals for various applications, including advanced display technologies and drug delivery systems.
Performance Comparison of p-Alkoxyaniline Precursors
The thermal properties of smectic liquid crystals are significantly influenced by the length of the terminal alkoxy chain of the aniline precursor. To illustrate this, a homologous series of Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, was synthesized using p-alkoxyanilines with varying chain lengths (n=6, 8, and 16). The resulting mesomorphic properties, determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), are summarized in Table 1.[1]
| Precursor | Alkoxy Chain Length (n) | Resulting Liquid Crystal | Melting Point (°C) | Smectic A to Isotropic Transition (°C) | Mesophase Range (°C) |
| p-Hexyloxyaniline | 6 | (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 135 | 148 | 13 |
| p-Octyloxyaniline | 8 | (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 128 | 145 | 17 |
| This compound | 16 | (E)-4-(hexadecyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 119 | 135.5 | 16.5 |
Table 1: Comparison of Transition Temperatures for Smectic Liquid Crystals Derived from Different p-Alkoxyaniline Precursors. [1]
The data indicates a clear trend: as the length of the alkyloxy chain on the aniline precursor increases, the melting point of the resulting smectic liquid crystal decreases. Conversely, the transition temperature from the Smectic A (SmA) phase to the isotropic liquid phase also decreases with increasing chain length. This demonstrates that the choice of precursor, such as this compound, directly impacts the operational temperature window of the liquid crystalline material.
Experimental Protocols
A general and effective method for the synthesis of the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series is the condensation reaction between the respective p-alkoxyaniline and 4-(benzyloxy)benzaldehyde.
Synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline [1]
Materials:
-
p-Alkoxyaniline (e.g., this compound) (1.0 eq.)
-
4-(Benzyloxy)benzaldehyde (1.0 eq.)
-
Absolute Ethanol
Procedure:
-
A solution of 4-(benzyloxy)benzaldehyde (0.01 mol) in 10 mL of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this stirred solution, the corresponding p-alkoxyaniline (0.01 mol) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for two hours.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the crude product to precipitate.
-
The solid product is collected by filtration and washed with absolute ethanol.
-
The final product is obtained as colorless crystals.
Characterization: The synthesized compounds are characterized using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the imine (C=N) bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Synthetic pathway for a smectic liquid crystal.
Caption: Workflow for precursor selection in liquid crystal synthesis.
References
The Influence of Molecular Architecture on Liquid Crystalline Behavior in Alkoxyanilines: A Comparative Guide
An in-depth analysis of how the molecular structure of alkoxyanilines dictates their liquid crystalline properties, supported by comparative data and detailed experimental protocols.
The transition of organic molecules into liquid crystalline phases is a fascinating phenomenon governed by a delicate balance of intermolecular forces. Among the various classes of liquid crystals, those based on alkoxyanilines have garnered significant attention due to their rich mesomorphic behavior and potential applications in display technologies and materials science. This guide provides a comprehensive comparison of how subtle modifications in the molecular structure of alkoxyanilines, particularly the length of the alkoxy chain, influence their liquid crystalline properties. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and manipulate these properties for specific applications.
Correlating Alkoxy Chain Length with Mesophase Behavior
The length of the terminal alkoxy chain (–O–CnH2n+1) is a critical determinant of the mesomorphic properties of aniline-based liquid crystals. Generally, as the chain length increases, a transition from nematic to smectic phases is observed. Shorter alkoxy chains favor the less ordered nematic phase, while longer chains promote the formation of more ordered smectic phases due to increased van der Waals interactions between the aliphatic chains.
A study on a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines demonstrated that compounds with varying alkoxy chain lengths (n=6, 8, 16) exclusively exhibited the smectic A (SmA) phase.[1][2] In contrast, related Schiff base systems with different terminal substituents, such as trifluoromethyl or thioether groups, predominantly showed nematic phases.[1][2] This highlights the profound impact of the terminal group's polarity and polarizability on the resulting mesophase.
In another series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines, a clear progression of mesophases was observed with increasing alkoxy chain length (n=1-10).[3][4][5] The lower members of the series (n=1-3) were purely nematogenic.[3][4][5] As the chain length increased (n=4-7), both nematic and smectic phases (SmC and SmA) were observed.[3][4][5] The higher members of the series (n=8-10) were purely smectogenic.[4] This trend is a classic example of how increasing aliphatic chain length enhances intermolecular attractions, leading to the formation of more ordered layered structures characteristic of smectic phases.
The odd-even effect is another noteworthy phenomenon, where the transition temperatures and stability of the mesophases alternate as the number of carbon atoms in the alkoxy chain switches between odd and even. This is attributed to the difference in the orientation of the terminal methyl group, which affects the molecular packing efficiency.
Comparative Data of Alkoxyaniline Derivatives
To facilitate a clear comparison, the following tables summarize the transition temperatures and enthalpy changes for two different series of alkoxyaniline-based liquid crystals.
Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines (Series I) [1]
| Compound (n) | Transition | Temperature (°C) | ΔH (kJ/mol) | Mesophase(s) |
| 6 | Cr → SmA | 108.3 | 34.5 | SmA (monotropic) |
| SmA → I | 102.1 | 1.8 | ||
| 8 | Cr → I | 106.2 | 37.2 | SmA (enantiotropic) |
| I → SmA | 105.5 | 1.9 | ||
| 16 | Cr → SmA | 98.5 | 58.9 | SmA (enantiotropic) |
| SmA → I | 110.1 | 2.9 |
Cr = Crystalline, SmA = Smectic A, I = Isotropic liquid
Table 2: Phase Transition Temperatures (°C) for 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines (Series II) [3][4][5]
| n | Cr → N | N → SmA | SmA → SmC | SmC → I | Mesophase(s) |
| 1 | 120 | - | - | 163 | Nematic |
| 2 | 115 | - | - | 155 | Nematic |
| 3 | 110 | - | - | 148 | Nematic |
| 4 | 105 | 125 | - | 145 | Nematic, Smectic A |
| 5 | 102 | 130 | - | 142 | Nematic, Smectic A |
| 6 | 98 | 135 | - | 140 | Nematic, Smectic A |
| 7 | 95 | 138 | 120 | 139 | Nematic, Smectic A, Smectic C |
| 8 | 92 | 140 | 125 | - | Smectic A, Smectic C |
| 9 | 90 | 142 | 128 | - | Smectic A, Smectic C |
| 10 | 88 | 145 | 130 | - | Smectic A, Smectic C |
Cr = Crystalline, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic liquid. Note: Transition temperatures are approximate values extracted from graphical data where available.
Experimental Protocols
The characterization of liquid crystalline materials relies on a suite of analytical techniques to determine their transition temperatures, identify their mesophases, and quantify the associated thermodynamic changes.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.
Methodology:
-
A small sample (typically 1-5 mg) of the alkoxyaniline derivative is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic or exothermic peaks in the heat flow curve correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
The onset temperature of the peak is taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
The sample is then cooled at the same rate to observe the transitions upon cooling.
Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is viewed through a polarizing microscope with crossed polarizers.
-
The sample is heated slowly, and the changes in the optical texture are observed.
-
Different liquid crystal phases exhibit unique textures. For example, the nematic phase often shows a "threaded" or "marbled" texture, while smectic phases display "focal-conic" or "fan-shaped" textures.
-
The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure of alkoxyanilines and their resulting liquid crystalline behavior.
Caption: Molecular structure's influence on liquid crystal phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 5. bp.koyauniversity.org [bp.koyauniversity.org]
A Comparative Guide to the Thermal Analysis of p-Alkoxyanilines using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of a homologous series of p-alkoxyanilines, focusing on data obtained through Differential Scanning Calorimetry (DSC). The objective is to offer a clear, data-driven overview of how the length of the alkoxy chain influences the phase transition behavior of these compounds, which is crucial for their application in materials science and pharmaceutical development.
Introduction to the Thermal Behavior of p-Alkoxyanilines
The homologous series of p-alkoxyanilines (also known as p-anisidine derivatives) are organic compounds with the general structure RO-C₆H₄-NH₂, where R is an alkyl group. These molecules are of significant interest due to their liquid crystalline properties, which are highly dependent on the length of the alkoxy chain. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal transitions of these materials, such as melting from a solid to a liquid or liquid crystalline phase, and clearing from a liquid crystalline to an isotropic liquid phase. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides critical data on transition temperatures and the enthalpy changes associated with these phase transitions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The data presented in this guide is based on a standard DSC experimental protocol for the analysis of p-alkoxyanilines and their derivatives.
Instrumentation: A calibrated differential scanning calorimeter, equipped with a cooling system, is required. Calibration for temperature and enthalpy should be performed using certified reference materials, such as indium.
Sample Preparation:
-
Accurately weigh 3-5 mg of the p-alkoxyaniline sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere during the experiment.
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the first expected transition.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the final transition (isotropic phase).
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan to ensure thermal history is removed and to obtain data on the equilibrated sample.
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset and peak temperatures of endothermic (melting, clearing) and exothermic (crystallization) transitions. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
Comparative Analysis of Thermal Properties
| Compound (Schiff Base Derivative) | Alkoxy Chain Length | Transition | Onset Temperature (°C) | Peak Temperature (°C) | ΔH (kJ/mol) |
| Hexyloxy Derivative | C6 | SmB → SmA | - | 125.8 | 1.83 |
| SmA → I | - | 134.1 | 2.11 | ||
| Octyloxy Derivative | C8 | SmB → SmA | - | 122.2 | 2.11 |
| SmA → I | - | 136.9 | 2.50 | ||
| Hexadecyloxy Derivative | C16 | SmB → SmA | - | 114.2 | 4.88 |
| SmA → I | - | 135.5 | 3.51 |
SmB: Smectic B phase, SmA: Smectic A phase, I: Isotropic liquid phase
Observations:
-
Transition Temperatures: As the length of the alkoxy chain increases from C6 to C16, the transition temperature from the Smectic B to the Smectic A phase generally decreases. The clearing point (SmA to Isotropic) shows a less consistent trend in this particular dataset of derivatives.[1]
-
Enthalpy of Transition: The enthalpy changes associated with the phase transitions tend to increase with longer alkoxy chains, suggesting stronger intermolecular interactions in the more ordered phases of the higher homologs.[1]
Logical Workflow of DSC Analysis
The following diagram illustrates the logical workflow for the DSC analysis of a homologous series of p-alkoxyanilines.
References
A Comparative Guide to the Mesomorphic Phases of p-Hexadecyloxyaniline: An X-ray Diffraction Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the liquid crystalline phases of p-Hexadecyloxyaniline, with a focus on characterization using X-ray diffraction (XRD). Due to a lack of publicly available, specific XRD data for this compound, this document uses data from a representative calamitic liquid crystal, 4-butyloxyphenyl 4'-decyloxybenzoate (10OO4) , for illustrative and comparative purposes. This allows for a detailed exploration of the experimental methodologies and data interpretation relevant to the study of such mesogenic compounds.
Introduction to this compound and Comparative Analysis
This compound belongs to the p-alkoxyaniline homologous series, which are known to exhibit thermotropic liquid crystalline behavior. The length of the alkoxy chain plays a crucial role in determining the type and temperature range of the mesophases observed. While shorter chain homologs are typically nematogenic, longer chains, such as in this compound (a sixteen-carbon chain), are expected to exhibit more ordered smectic phases.
To understand the structural characteristics of the mesophases of this compound, X-ray diffraction is the primary analytical technique. By measuring the scattering of X-rays as a function of angle and temperature, one can determine key structural parameters such as the layer spacing in smectic phases and the average intermolecular distance.
As a comparative benchmark, this guide utilizes experimental data from 4-butyloxyphenyl 4'-decyloxybenzoate (10OO4) , a well-studied liquid crystal that, like this compound, possesses a calamitic (rod-like) molecular structure and exhibits both smectic and nematic phases.
Comparative Performance Data: An XRD Analysis
The following tables summarize the expected and experimentally determined structural parameters for the liquid crystalline phases of this compound and the comparative compound 10OO4, as determined by temperature-dependent X-ray diffraction.
Table 1: Phase Transition Temperatures
| Compound | Transition | Temperature (°C) |
| This compound | Cr to Sm | Unavailable |
| Sm to N | Unavailable | |
| N to Iso | Unavailable | |
| 4-butyloxyphenyl 4'-decyloxybenzoate (10OO4) | Cr to SmC | ~53 |
| SmC to SmA | ~75 | |
| SmA to N | Unavailable | |
| N to Iso | Unavailable |
Cr = Crystalline, Sm = Smectic, N = Nematic, Iso = Isotropic
Table 2: X-ray Diffraction Data and Structural Parameters
| Compound | Phase | Temperature (°C) | 2θ (°) | d-spacing (Å) | Interpretation |
| This compound | Smectic | Unavailable | - | - | Expected to show a sharp low-angle reflection corresponding to the smectic layer spacing. |
| Nematic | Unavailable | - | - | Expected to show a diffuse wide-angle scattering peak related to the average intermolecular distance. | |
| 4-butyloxyphenyl 4'-decyloxybenzoate (10OO4) | Smectic A | >75 | 3.50 | 25.22 | Monolayer smectic A phase with layer spacing close to the molecular length. |
| Smectic C | 53 - 75 | 3.86 | 22.89 | Tilted smectic C phase with a reduced layer spacing compared to the SmA phase. | |
| Nematic | Unavailable | - | - | A diffuse wide-angle reflection is expected, indicating short-range positional order. |
Experimental Protocols: Temperature-Dependent X-ray Diffraction
The following is a detailed methodology for the characterization of liquid crystalline phases using temperature-dependent X-ray diffraction.
Objective: To identify the mesophases and determine the structural parameters (e.g., layer spacing) of a liquid crystal as a function of temperature.
Materials and Equipment:
-
Liquid crystal sample (e.g., this compound or 10OO4)
-
Capillary tubes (glass or quartz, ~1.5 mm diameter)
-
X-ray diffractometer equipped with:
-
A temperature-controlled stage (hot stage)
-
A monochromatic X-ray source (e.g., Cu Kα)
-
A position-sensitive detector
-
-
Vacuum oven for sample preparation
-
Spatula and funnel for sample loading
Procedure:
-
Sample Preparation:
-
The liquid crystal sample is dried under vacuum to remove any absorbed moisture or solvents.
-
The dried sample is carefully loaded into a capillary tube.
-
The capillary is sealed to prevent sample degradation at elevated temperatures.
-
-
Instrument Setup:
-
The capillary containing the sample is mounted onto the temperature-controlled stage of the diffractometer.
-
The X-ray source and detector are configured for transmission geometry.
-
The temperature control program is set to the desired temperature range and heating/cooling rates (e.g., 1-5 °C/min).
-
-
Data Collection:
-
The sample is heated to its isotropic phase to erase any previous thermal history.
-
XRD patterns are collected at regular temperature intervals as the sample is cooled slowly through its liquid crystalline phases.
-
For each temperature point, the sample is allowed to equilibrate for a set period (e.g., 5-10 minutes) before data acquisition.
-
Diffraction data is typically collected over a 2θ range of 2° to 35°.
-
-
Data Analysis:
-
The collected XRD patterns are analyzed to identify the positions and shapes of the diffraction peaks.
-
Smectic Phases: Characterized by sharp, intense Bragg reflections at low 2θ angles, corresponding to the long-range positional order of the smectic layers. The layer spacing (d) is calculated using Bragg's Law: nλ = 2dsinθ.
-
Nematic Phase: Characterized by a broad, diffuse scattering halo at wide 2θ angles, indicative of short-range positional order (liquid-like) but long-range orientational order. The peak position relates to the average distance between molecules.
-
The temperature dependence of the d-spacing and peak intensities are plotted to precisely determine phase transition temperatures and characterize the nature of the transitions.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the temperature-dependent XRD experiment for the analysis of liquid crystals.
Safety Operating Guide
Proper Disposal of p-Hexadecyloxyaniline: A Guide for Laboratory Professionals
The safe and compliant disposal of p-Hexadecyloxyaniline is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Safety and Hazard Information
This compound should be handled with care, following all safety precautions outlined in the material's Safety Data Sheet (SDS).[1] Personal protective equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation.[2][3]
| Hazard Category | Description | Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed. |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Sensitization | May cause an allergic skin reaction. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of water.[2] |
| Carcinogenicity | Suspected of causing cancer. |
| P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. |
| P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocol for Waste Collection and Disposal
The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., Nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
-
Designated hazardous waste container (clearly labeled)
-
Chemical fume hood
-
Spatula and weighing paper (if handling solid)
-
Container labels for hazardous waste
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
-
Waste Collection (Solid):
-
Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula.
-
Avoid generating dust. If the material is in powdered form, handle it with extreme care.
-
Any weighing paper or other disposable materials contaminated with the solid should also be placed in the hazardous waste container.
-
-
Waste Collection (Solutions):
-
If the waste is a solution containing this compound, pour it carefully into the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. Consult your institution's chemical safety guidelines for compatibility information.
-
Rinse any emptied containers that held the this compound solution with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate must also be collected as hazardous waste in the same container.
-
-
Container Sealing and Storage:
-
Securely close the hazardous waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the cloth in the same waste container.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Guide to Handling p-Hexadecyloxyaniline
For Immediate Reference: Key Safety and Handling Protocols for p-Hexadecyloxyaniline
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (CAS 7502-06-9). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, unlined gloves (e.g., Nitrile rubber, Butyl rubber).[3] Avoid cotton, leather, or canvas gloves.[3][5] |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles meeting OSHA or European standards (EN166).[6] A face shield may be worn over goggles for enhanced protection against splashes.[1][2] |
| Body Protection | Laboratory Coat or Coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[1][4] A chemical-resistant apron should be worn when mixing or dispensing.[4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[6] A powered air-purifying respirator (PAPR) with an appropriate cartridge may also be used.[3][5] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant boots are recommended, with pant legs worn over the boots to prevent contamination.[1][5] |
II. Step-by-Step Handling and Disposal Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that a safety shower and eyewash station are readily accessible.[7]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[6][7]
-
Do not eat, drink, or smoke in the handling area.[6]
3. In Case of a Spill:
-
For small spills, dampen the solid material with an appropriate solvent (e.g., acetone) and transfer it to a suitable container for disposal.[8]
-
Use absorbent paper dampened with the solvent to clean the spill area.[8]
-
Wash the contaminated surface with a strong soap and water solution.[8]
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, consult a physician.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[6] Seek medical attention if symptoms occur.[6]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting.[7] Call a physician or poison control center immediately.[6][7]
5. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from heat and sources of ignition.[6]
6. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6]
-
Do not empty into drains.[6]
III. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. MSU Extension | Montana State University [apps.msuextension.org]
- 2. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. HEXAMETHYL-P-ROSANILINE CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
